Product packaging for 5-methyl-1,3-benzoxazol-2(3H)-one(Cat. No.:CAS No. 22876-15-9)

5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1267409
CAS No.: 22876-15-9
M. Wt: 149.15 g/mol
InChI Key: GBLBFWAKNXWFFS-UHFFFAOYSA-N
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Description

5-methyl-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1267409 5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 22876-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBFWAKNXWFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314111
Record name 5-methyl-1,3-benzoxazol-2(3H)-one
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-15-9
Record name 22876-15-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-1,3-benzoxazol-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one (CAS: 22876-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological applications of 5-methyl-1,3-benzoxazol-2(3H)-one.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its core structure is a fusion of a benzene ring and an oxazolone ring, with a methyl group substitution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22876-15-9N/A
Molecular Formula C₈H₇NO₂N/A
Molecular Weight 149.15 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 130-136 °C[1]
Purity ≥95%[2]
Solubility Soluble in organic solvents such as DMSO and methanol.N/A

Synthesis

The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methylphenol with a suitable carbonylating agent. A general and efficient method involves the use of carbonyldiimidazole (CDI) or triphosgene.

Experimental Protocol: Synthesis from 2-amino-4-methylphenol

This protocol is adapted from established methods for the synthesis of benzoxazolones.

Materials:

  • 2-amino-4-methylphenol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Addition of Carbonylating Agent: Dissolve triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred solution of the aminophenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1N HCl to pH ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

G cluster_setup Reaction Setup cluster_addition Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-4-methylphenol and triethylamine in anhydrous THF B Cool to 0 °C A->B D Add dropwise to reaction mixture B->D C Dissolve triphosgene or CDI in anhydrous THF C->D E Warm to room temperature and stir for 12-24h D->E F Monitor by TLC E->F G Quench with water F->G H Acidify with HCl G->H I Extract with ethyl acetate H->I J Wash with water, NaHCO3, brine I->J K Dry and concentrate J->K L Recrystallization or column chromatography K->L

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2m3HAromatic protons
~ 2.4s3H-CH₃
~ 9.0 - 10.0br s1H-NH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155C=O
~ 142C-O (aromatic)
~ 132C-CH₃ (aromatic)
~ 130C-N (aromatic)
~ 125CH (aromatic)
~ 110CH (aromatic)
~ 109CH (aromatic)
~ 21-CH₃

Infrared (IR) Spectroscopy:

Expected characteristic peaks include:

  • ~3200-3400 cm⁻¹ (N-H stretch)

  • ~1750 cm⁻¹ (C=O stretch, lactam)

  • ~1600, 1480 cm⁻¹ (C=C aromatic stretch)

  • ~1250 cm⁻¹ (C-O stretch)

Mass Spectrometry:

The expected molecular ion peak (M⁺) in the mass spectrum would be at m/z = 149.

Biological Activity and Potential Applications

The benzoxazolone scaffold is a prominent feature in many biologically active molecules.[3] While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.

Antimicrobial Activity

Derivatives of benzoxazolones have been reported to possess antibacterial and antifungal properties.[4] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive (bacteria and broth), negative (broth only), and drug-solvent controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum B Serial dilution of test compound A->B C Inoculate microtiter plate B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for growth D->E G Determine MIC E->G F Measure OD600 F->G

Caption: Workflow for antimicrobial susceptibility testing.

Macrophage Migration Inhibitory Factor (MIF) Antagonism

Certain derivatives of this compound have been identified as antagonists of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases.[5] Antagonizing MIF can be a promising therapeutic strategy.

This protocol describes a method to assess the ability of a compound to inhibit the interaction between MIF and its receptor, CD74.[5]

Materials:

  • Recombinant human MIF

  • Recombinant soluble human CD74

  • Biotinylated MIF

  • Streptavidin-HRP

  • TMB substrate

  • 96-well high-binding plates

Procedure:

  • Plate Coating: Coat a 96-well plate with recombinant soluble CD74 overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours at room temperature.

  • Inhibition: Incubate biotinylated MIF with various concentrations of the test compound for 30 minutes at room temperature.

  • Binding: Add the MIF/compound mixture to the CD74-coated plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate again.

    • Add TMB substrate and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the MIF-CD74 interaction.

G MIF MIF CD74 CD74 Receptor MIF->CD74 Binds to Signaling Pro-inflammatory Signaling CD74->Signaling Activates Inhibitor Benzoxazolone Derivative Inhibitor->MIF Inhibits

Caption: Simplified MIF signaling pathway and inhibition.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₇NO₂--INVALID-LINK--
Molecular Weight 149.15 g/mol --INVALID-LINK--[1]
Melting Point 130 °C--INVALID-LINK--[2]
Boiling Point Predicted: >300 °C
Appearance White to off-white solid--INVALID-LINK--[2]
pKa Predicted: 9.51 ± 0.70--INVALID-LINK--[2]
LogP (calculated) 1.5--INVALID-LINK--
Solubility Soluble in DMSO. Sparingly soluble in water.Inferred from general solubility of similar compounds.
CAS Number 222876-15-9--INVALID-LINK--[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methylphenol with a suitable carbonylating agent. A general and effective method involves the use of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas.

Materials:

  • 2-amino-4-methylphenol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-amino-4-methylphenol (1 equivalent) and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (2.2 equivalents) is added dropwise to the stirred solution.

  • Addition of Carbonylating Agent: A solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction, the mixture is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic C=O stretching vibration of the cyclic carbamate.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented in publicly available literature, the benzoxazolone scaffold is known to be a "privileged structure" in medicinal chemistry. Derivatives of this compound have shown a wide range of biological activities.

Notably, a closely related derivative, 3-(3-hydroxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one , has been identified as a potent antagonist of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases, autoimmune disorders, and cancer.

Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

MIF exerts its biological effects by binding to its cell surface receptor CD74, which then forms a complex with CD44. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. Antagonism of MIF by compounds like the derivatives of this compound can disrupt these signaling cascades, leading to anti-inflammatory and anti-proliferative effects.

Below is a diagram illustrating the general workflow for synthesizing this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product reactant1 2-Amino-4-methylphenol step1 Dissolution and Cooling (0 °C) reactant1->step1 reactant2 Carbonylating Agent (e.g., Triphosgene, CDI) step3 Slow Addition of Carbonylating Agent reactant2->step3 reactant3 Triethylamine (Base) step2 Addition of Base reactant3->step2 reactant4 Anhydrous THF (Solvent) reactant4->step1 step1->step2 step2->step3 step4 Reaction at Room Temperature (12-16h) step3->step4 step5 Quenching (1 M HCl) step4->step5 step6 Extraction (Ethyl Acetate) step5->step6 step7 Washing (Water, Brine) step6->step7 step8 Drying and Concentration step7->step8 step9 Recrystallization (Ethyl Acetate/Hexane) step8->step9 product This compound step9->product

Caption: General workflow for the synthesis of this compound.

Below is a simplified diagram of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway, which can be antagonized by derivatives of this compound.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Antagonist This compound Derivative (Antagonist) Antagonist->MIF Inhibits Binding CD44 CD44 Co-receptor CD74->CD44 Complex Formation PI3K PI3K CD44->PI3K Activates MAPK MAPK (ERK1/2) CD44->MAPK Activates NFkB NF-κB CD44->NFkB Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Simplified MIF signaling pathway and the point of antagonism.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural similarity to known biologically active molecules, particularly MIF antagonists, makes it and its derivatives promising candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding for researchers interested in exploring the potential of this chemical entity.

References

5-methyl-1,3-benzoxazol-2(3H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazole structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3][4] This technical guide provides a detailed overview of the chemical structure, properties, a representative synthesis protocol, and an experimental workflow for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The definitive chemical identity of a compound is established by its structure and systematic nomenclature.

Chemical Structure:

The structure consists of a benzene ring fused to an oxazolone ring, with a methyl group substituent on the benzene ring at position 5.

IUPAC Name: The accepted IUPAC name for this compound is 5-methyl-3H-1,3-benzoxazol-2-one .[5] It is also commonly referred to as this compound.[5][6][7][8][9]

Physicochemical Properties

A summary of the key quantitative data and identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name 5-methyl-3H-1,3-benzoxazol-2-onePubChem[5]
CAS Number 22876-15-9PubChem[5], Apollo Scientific[6]
Molecular Formula C₈H₇NO₂PubChem[5], Parchem[7]
Molecular Weight 149.15 g/mol PubChem[5], Apollo Scientific[6]
Purity ≥95% - 98% (Typical)Apollo Scientific[6], CymitQuimica[8][9]
Physical Form SolidCymitQuimica[10]
InChI Key GBLBFWAKNXWFFS-UHFFFAOYSA-NPubChem[5], CymitQuimica[8][9]
SMILES CC1=CC2=C(C=C1)OC(=O)N2PubChem[5]

Experimental Protocol: Synthesis of Benzoxazol-2(3H)-ones

The synthesis of benzoxazol-2(3H)-one derivatives is a crucial step for further pharmacological investigation. A general and efficient method involves the cyclization of 2-aminophenol derivatives using a carbonylating agent. The following protocol is a representative example for the synthesis of a benzoxazolone core structure, adapted from established methodologies using a phosgene equivalent.[1][11][12]

Objective: To synthesize a 1,3-benzoxazol-2(3H)-one derivative via cyclization of a substituted 2-aminophenol.

Materials and Reagents:

  • Substituted 2-aminophenol (e.g., 2-Amino-4-methylphenol)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the substituted 2-aminophenol (1.0 eq) and anhydrous THF. The mixture is stirred to achieve dissolution or a fine suspension.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath. Anhydrous triethylamine (1.1 eq) is added dropwise to the stirred mixture.

  • Addition of Carbonylating Agent: In a separate dry flask, a solution of triphosgene (0.4 eq) in anhydrous DCM is prepared. This solution is carefully transferred to the dropping funnel.

  • Reaction: The triphosgene solution is added dropwise to the stirred reaction mixture at 0 °C over 30 minutes. The internal temperature must be maintained below 5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the slow, careful addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoxazol-2(3H)-one derivative.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the experimental process.

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2-Amino-4-methylphenol E Combine & Cool to 0 °C A->E B Triphosgene in DCM F Dropwise Addition of Triphosgene (Cyclization Reaction) B->F C Triethylamine (Base) C->E D Anhydrous THF (Solvent) D->E E->F G Aqueous Quench (NaHCO₃) F->G H Liquid-Liquid Extraction (EtOAc) G->H I Drying & Solvent Removal H->I J Crude Product I->J K Recrystallization J->K L Pure this compound K->L

References

Spectroscopic Profile of 5-methyl-1,3-benzoxazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-methyl-1,3-benzoxazol-2(3H)-one, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic techniques used for the characterization of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of expected data are presented to facilitate the identification and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data expected for this compound. Please note that while the availability of this data is confirmed in various databases, the precise experimental values are proprietary to those databases and are not publicly available in the immediate search results. Researchers should consult the referenced databases for specific data points.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableAromatic Protons
Data not availableMethyl Protons (-CH₃)
Data not availableN-H Proton

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not availableCarbonyl Carbon (C=O)
Data not availableAromatic Carbons
Data not availableMethyl Carbon (-CH₃)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableN-H Stretch
Data not availableC=O Stretch (Amide)
Data not availableC-N Stretch
Data not availableAromatic C-H Stretch
Data not availableAromatic C=C Stretch
Data not availableC-O Stretch

Table 4: Mass Spectrometry Data

m/zAssignment
Data not availableMolecular Ion (M⁺)
Data not availableFragment Ions

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron Ionization (EI) is a common method for generating the mass spectrum. In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 5-methyl-1,3- benzoxazol-2(3H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: Chemical Shifts, Multiplicity, Integration, Coupling Constants NMR->NMR_Data IR_Data Analyze IR Data: Characteristic Absorption Bands IR->IR_Data MS_Data Analyze MS Data: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Propose & Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Crystal Structure Analysis of a Benzoxazolone Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific crystallographic data for 5-methyl-1,3-benzoxazol-2(3H)-one was not publicly available. This guide instead provides a detailed crystal structure analysis of a closely related and structurally significant compound, methyl 1,3-benzoxazole-2-carboxylate . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the benzoxazolone scaffold.

Introduction

Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their physicochemical properties, molecular interactions, and ultimately, their therapeutic potential. This technical guide offers an in-depth look at the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, providing key data and experimental protocols.

Crystallographic Data

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₇NO₃
Formula Weight177.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a7.973(2) Å
b5.795(2) Å
c8.685(3) Å
α90°
β100.99(3)°
γ90°
Volume393.3(2) ų
Z2
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature293(2) K
Reflections Collected1732
Independent Reflections894 [R(int) = 0.028]
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.108
R indices (all data)R₁ = 0.052, wR₂ = 0.115

Molecular and Crystal Structure

The molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar. In the crystal, molecules are linked by weak C—H···O hydrogen bonds and π–π stacking interactions, forming a stable three-dimensional network.

Selected Bond Lengths and Angles
Bond Length (Å) Angle Degree (°)
O1-C21.365(3)C2-O1-C7a106.2(2)
N3-C21.378(3)C2-N3-C3a110.1(2)
C2-O21.201(3)O1-C2-N3108.5(2)
C8-O11.442(3)O1-C2-O2124.9(2)
C8-O31.326(3)N3-C2-O2126.6(2)

Experimental Protocols

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A solution of 2-aminophenol (1.09 g, 10 mmol) in dry tetrahydrofuran (THF, 30 mL) was cooled to 0 °C. To this, methyl chloroformate (0.95 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) were added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield the title compound as a white solid.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and hexane at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Analysis synthesis_start 2-Aminophenol + Methyl Chloroformate reaction Reaction in THF with Triethylamine synthesis_start->reaction purification Column Chromatography reaction->purification product Methyl 1,3-benzoxazole- 2-carboxylate purification->product dissolution Dissolution in DCM/Hexane product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure molecular_interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H...O Hydrogen Bond mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3

The Multifaceted Biological Activities of 5-Methyl-1,3-Benzoxazol-2(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.

Analgesic and Anti-inflammatory Activities

Derivatives of this compound have demonstrated significant potential in the management of pain and inflammation. In vivo studies have consistently shown their efficacy in animal models of nociception and inflammation.

Quantitative Data Summary

The following table summarizes the analgesic and anti-inflammatory activities of selected this compound derivatives.

Compound IDR GroupAnalgesic Activity (% Inhibition in Writhing Test)Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
1a -H55.248.5
1b -CH₂-CO-C₆H₅62.853.2
1c -CH₂-CO-C₆H₄-Cl71.460.1
1d -CH₂-CO-C₆H₄-Br75.165.8

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

This widely used method assesses peripheral analgesic activity.

Procedure:

  • Male Swiss albino mice (20-25 g) are divided into groups (n=6).

  • The test compound or standard drug (e.g., Diclofenac Sodium) is administered orally or intraperitoneally.

  • After a set period (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce writhing.

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

This is a standard model for evaluating acute inflammation.

Procedure:

  • Wistar rats (150-200 g) are divided into groups (n=6).

  • The test compound or standard drug (e.g., Indomethacin) is administered orally.

  • After 1 hour, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated as: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of key inflammatory pathways, primarily the NF-κB and iNOS signaling cascades.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Gene_Expression iNOS iNOS Expression NFkB_Activation->iNOS NO Nitric Oxide (NO) Production iNOS->NO Benzoxazolone This compound Derivative Benzoxazolone->TLR4 Inhibition Benzoxazolone->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial and Antifungal Activities

Several derivatives of this compound have been reported to possess notable activity against a range of pathogenic bacteria and fungi.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

Compound IDR GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2a -H12825664
2b -CH₂-C₆H₅6412832
2c -CH₂-C₆H₄-Cl326416
2d -CH₂-C₆H₄-NO₂16328

Note: Data is indicative and may vary based on the specific assay conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening Synthesis Synthesis of 5-Methyl-1,3- benzoxazol-2(3H)-one Derivatives Stock Prepare Stock Solutions Synthesis->Stock Serial_Dilution Serial Dilution in 96-well Plates Stock->Serial_Dilution Inoculation Inoculation with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity

The 5-methyl-1,3-benzoxazol-2

Potential Therapeutic Targets of 5-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This technical guide explores the potential therapeutic targets of the core molecule, 5-methyl-1,3-benzoxazol-2(3H)-one. While direct experimental data on this specific compound is limited, extensive research on its derivatives provides compelling evidence for several promising molecular targets. This document summarizes the biological activities of the benzoxazolone class, details the most probable therapeutic targets, presents quantitative data from key studies on its derivatives, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows. The information herein is intended to guide future research and drug development efforts centered on this compound.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[3] Their versatile structure allows for modifications at various positions, leading to a diverse array of pharmacological activities.[1] The benzoxazolone nucleus is considered a bioisostere of naturally occurring nucleotides, which may contribute to its ability to interact with a variety of biological macromolecules.[3]

Derivatives of the benzoxazolone core have been reported to possess a broad spectrum of therapeutic properties, including:

  • Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives have been shown to modulate inflammatory pathways.[2]

  • Anticancer Activity: The scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Properties: Antibacterial and antifungal activities have been observed in several benzoxazolone derivatives.

  • Neuroprotective and Anxiolytic Potential: Certain derivatives have shown affinity for targets within the central nervous system, suggesting potential applications in neurological and psychiatric disorders.[1]

Given the established biological relevance of the benzoxazolone scaffold, this compound represents a foundational molecule for the development of novel therapeutics. The methyl group at the 5-position is a key structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets

Based on extensive research on benzoxazolone derivatives, three primary therapeutic targets have been identified as highly probable for this compound.

Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer.[4] MIF exerts its biological effects in part through its interaction with the CD74 receptor.[4] Several N-benzyl-benzoxazol-2-one derivatives have been identified as potent antagonists of MIF, inhibiting both its tautomerase activity and its binding to CD74.[4][5]

MIF_Signaling_Pathway MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Benzoxazolone This compound (Potential Antagonist) Benzoxazolone->MIF Inhibits ERK1_2 ERK1/2 Phosphorylation CD74->ERK1_2 Activates Inflammation Inflammation & Cell Proliferation ERK1_2->Inflammation Leads to

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, migration, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[6] Benzoxazolone derivatives have been investigated as inhibitors of c-Met kinase, with some demonstrating potent inhibitory activity.[7]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Benzoxazolone This compound (Potential Inhibitor) Benzoxazolone->cMet Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Angiogenesis Angiogenesis & Metastasis PI3K_AKT->Angiogenesis RAS_MAPK->Cell_Survival RAS_MAPK->Angiogenesis

18 kDa Translocator Protein (TSPO)

The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis, apoptosis, and immune regulation.[8] Upregulation of TSPO is observed in neuroinflammatory conditions and certain cancers.[8] Benzoxazolone derivatives have been designed as selective ligands for TSPO, with some exhibiting high binding affinity and demonstrating anxiolytic effects in preclinical models.[9][10]

Data Presentation: Biological Activity of Benzoxazolone Derivatives

The following tables summarize the quantitative data for representative benzoxazolone derivatives against the potential therapeutic targets. It is important to note that these data are for derivatives of this compound and should be interpreted as indicative of the potential activity of the core structure.

Table 1: Inhibition of Macrophage Migration Inhibitory Factor (MIF) by Benzoxazol-2-one Derivatives

CompoundMIF Tautomerase Assay IC50 (nM)MIF-CD74 Binding Assay IC50 (nM)Reference
Substituted N-benzyl-benzoxazol-2-one 15001500[4]
Optimized N-benzyl-benzoxazol-2-one7.580[4]

Table 2: Inhibition of c-Met Kinase and Cancer Cell Proliferation by Piperidinyl-Based Benzoxazole Derivatives

CompoundVEGFR-2 Kinase IC50 (µM)c-Met Kinase IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)Reference
Derivative 11a0.1450.237> 50[7]
Derivative 11b (p-fluorophenyl)0.0570.1811.25[7]
Sorafenib (Control)0.058-2.56[7]
Staurosporine (Control)-0.237-[7]

Table 3: Binding Affinity of Benzoxazolone Derivatives to 18 kDa Translocator Protein (TSPO)

CompoundTSPO Binding Affinity Ki (nM)Reference
Acetamidobenzoxazolone Derivative (NBMP)10.8 ± 1.2[11]
Optimized Benzoxazolone Derivative 10dHigh Affinity (qualitative)[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzoxazolone derivatives against their potential targets. These protocols can be adapted for the screening and characterization of this compound.

Experimental_Workflow Start Start: Synthesize and Purify Compound Biochem_Assay Biochemical Assay (e.g., Kinase or Binding Assay) Start->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Signaling) Start->Cell_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Candidate for In Vivo Studies SAR->End Lead_Opt->Start Iterate

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

  • Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically.

  • Materials:

    • Recombinant human MIF

    • L-dopachrome methyl ester

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

    • Test compound dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add assay buffer, MIF, and the test compound at various concentrations to the wells of a 96-well plate.

    • Incubate for a defined period at room temperature.

    • Initiate the reaction by adding L-dopachrome methyl ester.

    • Immediately measure the decrease in absorbance at 475 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value of the test compound.

c-Met Kinase Activity Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of c-Met kinase.[6][12][13][14]

  • Principle: The assay measures the phosphorylation of a peptide substrate by c-Met kinase. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®).[6][13][14]

  • Materials:

    • Recombinant human c-Met kinase

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound in DMSO

    • Kinase-Glo® MAX reagent

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, c-Met enzyme, and peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding Kinase-Glo® MAX reagent.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

TSPO Radioligand Binding Assay

This assay measures the affinity of a compound for the TSPO.

  • Principle: The assay is based on the competition between the test compound and a radiolabeled ligand (e.g., [3H]PK 11195) for binding to TSPO in a tissue or cell homogenate.

  • Materials:

    • Tissue or cell homogenate expressing TSPO (e.g., rat kidney mitochondria)

    • [3H]PK 11195 (radioligand)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound in DMSO

    • Non-specific binding control (e.g., unlabeled PK 11195)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Incubate the tissue/cell homogenate with various concentrations of the test compound and a fixed concentration of [3H]PK 11195.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value of the test compound.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, the extensive body of research on its derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The most promising avenues for investigation appear to be the inhibition of Macrophage Migration Inhibitory Factor (MIF) for inflammatory diseases, the inhibition of c-Met kinase for cancer therapy, and the modulation of the 18 kDa translocator protein (TSPO) for neurological disorders.

Future research should focus on the synthesis and biological evaluation of this compound and a focused library of its derivatives. The experimental protocols outlined in this guide provide a solid foundation for such studies. A systematic investigation of the structure-activity relationships, starting with the core this compound structure, will be crucial in elucidating its therapeutic potential and in the rational design of next-generation drug candidates. The convergence of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be essential to fully unlock the therapeutic promise of this versatile chemical entity.

References

An In-depth Technical Guide to the Mechanism of Action of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 5-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound belonging to the benzoxazolone class. While direct quantitative data on the parent compound is limited in publicly available literature, extensive research on its derivatives strongly indicates that its primary biological target is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. This guide will detail the inhibition of MIF and its downstream signaling pathways as the core mechanism of action, supported by data from potent N-substituted derivatives. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

The 1,3-benzoxazol-2(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been identified as potent antagonists of Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a critical regulator of the inflammatory response and is involved in cell proliferation and differentiation.[1] The most compelling evidence for the mechanism of action of the this compound core comes from studies on its N-benzyl substituted derivatives.

One such derivative, 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one (MIF098) , has been shown to be a highly potent, non-covalent inhibitor of MIF.[2] This compound demonstrates inhibitory potencies in the nanomolar range in both MIF tautomerase activity and MIF-CD74 receptor binding assays.[1] The 5-methyl substitution on the benzoxazolone ring is a common feature in these potent inhibitors, suggesting its importance for activity.

The inhibition of MIF by these compounds occurs through binding to the tautomerase active site of the MIF trimer.[1] Although the tautomerase activity of mammalian MIF is considered vestigial, this site is crucial for its interaction with its primary cell surface receptor, CD74.[1] By blocking this interaction, benzoxazolone derivatives effectively abrogate MIF-mediated downstream signaling.

Downstream Signaling Pathways

MIF exerts its biological effects by binding to the cell surface receptor CD74, which then complexes with co-receptors such as CD44, CXCR2, and CXCR4 to initiate intracellular signaling cascades. A key pathway activated by MIF is the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway , which is a part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for cell proliferation, survival, and inflammatory responses.

Studies have demonstrated that potent benzoxazol-2-one inhibitors, including derivatives of this compound, effectively attenuate MIF-dependent ERK1/2 phosphorylation in cells such as human synovial fibroblasts.[1]

MIF_Signaling_Pathway MIF This compound (and its derivatives) MIF->Inhibition MIF_protein MIF CD74 CD74 Receptor MIF_protein->CD74 Binds to Co_receptor Co-receptors (CD44, CXCR2/4) CD74->Co_receptor Complexes with ERK_Pathway ERK1/2 Pathway Co_receptor->ERK_Pathway Activates Proliferation Cell Proliferation & Inflammation ERK_Pathway->Proliferation Promotes

Inhibition of MIF signaling by this compound derivatives.

Quantitative Data

CompoundAssayIC50Reference
N-benzyl-benzoxazol-2-oneMIF Tautomerase Assay0.5 µM[1]
N-benzyl-benzoxazol-2-oneMIF-CD74 Binding Assay1.5 µM[1]
Substituted benzoxazol-2-onesMIF Tautomerase Assayas low as 7.5 nM[1]
Substituted benzoxazol-2-onesMIF-CD74 Binding Assayas low as 80 nM[1]

Experimental Protocols

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF. A common substrate is L-dopachrome methyl ester, and the reaction is monitored spectrophotometrically.

Tautomerase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Human MIF - Test Compound (e.g., this compound) - L-dopachrome methyl ester (substrate) - Assay Buffer Start->Prepare_Reagents Incubate Incubate MIF with Test Compound Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Absorbance Measure Decrease in Absorbance at 475 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MIF Tautomerase Activity Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MIF in an appropriate buffer.

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • Prepare the substrate, L-dopachrome methyl ester, by oxidation of L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.

  • Incubation:

    • In a 96-well plate, add a defined concentration of MIF to each well.

    • Add the various concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

    • Immediately measure the decrease in absorbance at 475 nm over a short period (e.g., 20 seconds) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MIF-CD74 Binding Assay

This ELISA-based assay quantifies the ability of a compound to disrupt the interaction between MIF and its receptor, CD74.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with the recombinant ectodomain of CD74 and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • Incubation with Inhibitor:

    • Pre-incubate biotinylated human MIF with serial dilutions of the test compound for 30 minutes at room temperature.

    • Add the MIF/inhibitor mixtures to the CD74-coated wells and incubate overnight at 4°C.

  • Detection:

    • Wash the plate to remove unbound MIF.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition of binding for each concentration of the test compound compared to a vehicle control.

    • Determine the IC50 value from a dose-response curve.

Western Blot for ERK1/2 Phosphorylation

This technique is used to measure the levels of phosphorylated ERK1/2 in cell lysates after treatment with MIF and the test compound.

Western_Blot_Workflow Start Start Cell_Culture Culture Cells (e.g., Synovial Fibroblasts) Start->Cell_Culture Treatment Treat Cells with MIF and Test Compound Cell_Culture->Treatment Cell_Lysis Lyse Cells and Quantify Protein Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-p-ERK1/2 and anti-total-ERK1/2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Chemiluminescence Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis of ERK1/2 Phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., human synovial fibroblasts) to a suitable confluency.

    • Starve the cells in serum-free medium before treatment.

    • Treat the cells with MIF in the presence or absence of various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody that detects total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition to determine the effect of the inhibitor on MIF-induced phosphorylation.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-methyl-1,3-benzoxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Starting Material: 2-Amino-4-methylphenol

The principal and most direct precursor for the synthesis of this compound is 2-amino-4-methylphenol . This commercially available ortho-aminophenol derivative possesses the requisite functionalities—an amino group and a hydroxyl group ortho to each other on a toluene backbone—for the crucial cyclization step that forms the benzoxazolone ring system.

Synthetic Pathways: Cyclization via Carbonyl Insertion

The synthesis of this compound from 2-amino-4-methylphenol is achieved through a cyclization reaction involving the introduction of a carbonyl group. Several reagents can be employed for this key transformation, each with its own advantages in terms of yield, reaction conditions, and safety profile. The general synthetic scheme is depicted below:

Synthesis_Pathway 2-Amino-4-methylphenol 2-Amino-4-methylphenol This compound This compound 2-Amino-4-methylphenol->this compound Cyclization Carbonyl_Source Carbonyl Source (e.g., Urea, Boc-anhydride, Triphosgene) Carbonyl_Source->this compound

Figure 1: General synthetic pathway for this compound.

This guide will focus on three primary methods for this cyclocarbonylation reaction.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of this compound using different carbonylating agents.

Method 1: Reaction with Urea

A common and cost-effective method for the synthesis of benzoxazolones involves the reaction of the corresponding ortho-aminophenol with urea. This reaction typically proceeds at elevated temperatures, leading to the formation of the desired product and ammonia as a byproduct.

Experimental Protocol:

A mixture of 3,4-diaminotoluene (244 g, 2.0 mol) and urea (123 g, 2.05 mol) is heated in orthodichlorobenzene (1400 g) with stirring. The reaction temperature is slowly raised to 143-147 °C over 1 hour and maintained for 5.5 hours. After cooling, the product is isolated by filtration, washed, and dried to yield 5-methylbenzimidazolone.[1] While this protocol is for a related benzimidazolone, the reaction conditions are indicative of those that would be used for the synthesis of this compound from 2-amino-4-methylphenol.

Quantitative Data Summary (for a related benzimidazolone synthesis[1]):

ParameterValue
Starting Material3,4-diaminotoluene
Carbonyl SourceUrea
SolventOrthodichlorobenzene
Temperature143-147 °C
Reaction Time5.5 hours
Yield98.5%
Purity99.3%
Method 2: Phosgene-Free Synthesis using Di-tert-butyl Dicarbonate (Boc-anhydride)

In response to the hazardous nature of phosgene and its derivatives, phosgene-free methods have been developed. One such environmentally benign approach utilizes di-tert-butyl dicarbonate (Boc-anhydride) as the carbonyl source. This method often proceeds under milder conditions and offers high yields.

Conceptual Experimental Workflow:

Boc_Anhydride_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Amino-4-methylphenol 2-Amino-4-methylphenol Reaction_Mixture Stir at specified temperature and time 2-Amino-4-methylphenol->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Recrystallization or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Figure 2: Workflow for Boc-anhydride mediated synthesis.

While a specific protocol with quantitative data for this compound was not found in the provided search results, the general procedure for the synthesis of benzoxazolones using di-tert-butyl dicarbonate involves reacting the aminophenol with Boc-anhydride in the presence of a base like potassium carbonate in a solvent such as DMF.

Method 3: Cyclization using Triphosgene

Triphosgene, a safer crystalline alternative to phosgene gas, is another effective reagent for the synthesis of benzoxazolones. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated.

Experimental Protocol (Adapted from a similar synthesis):

To a solution of 2-amino-4-methylphenol in an anhydrous solvent such as dichloromethane, triphosgene (0.4 equivalents) is added portion-wise at 0 °C. A base, such as triethylamine or pyridine, is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched, and the product is isolated and purified.

Representative Quantitative Data (for a related synthesis):

ParameterValue
Starting MaterialHomoallylic amines
Carbonyl SourceTriphosgene
SolventDichloromethane
Yield66%[2]

Synthesis of Intermediates and Derivatives

The synthesis of derivatives of 5-methyl-1,3-benzoxazole often begins with the formation of a benzoxazole intermediate from 2-amino-4-methylphenol, which is then further functionalized. For example, the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives starts with the reaction of 2-amino-4-methylphenol with carbon disulfide.[3]

Experimental Protocol for an Intermediate:

2-Amino-4-methylphenol (1 g, 0.008 mol) is reacted with potassium hydroxide (0.54 g, 0.009 mol) in methanol (50 mL). Carbon disulfide (0.64 mL, 0.009 mol) is added slowly at room temperature, and the mixture is refluxed for 6 hours. After cooling and acidification, the solid intermediate is filtered, dried, and recrystallized.[3] This intermediate can then be further reacted to produce a variety of derivatives.[3][4]

Conclusion

The synthesis of this compound is readily achievable from the starting material 2-amino-4-methylphenol through cyclization with a suitable carbonylating agent. While traditional methods using reagents like urea at high temperatures are effective, modern, phosgene-free approaches using di-tert-butyl dicarbonate offer a safer and more environmentally friendly alternative. The choice of synthetic route will depend on factors such as desired yield, available equipment, and safety considerations. This guide provides a foundational understanding of the key synthetic methodologies for this important heterocyclic compound, enabling researchers to select and optimize the most appropriate procedure for their specific needs. Further investigation into the specific reaction conditions for the Boc-anhydride and triphosgene methods with 2-amino-4-methylphenol is recommended to establish optimized protocols.

References

The Structure-Activity Relationship of 5-methyl-1,3-benzoxazol-2(3H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Core Structure and Biological Significance

The 1,3-benzoxazol-2(3H)-one core is a versatile heterocyclic system that has been incorporated into numerous biologically active molecules. The presence of the 5-methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making the SAR of this specific scaffold a subject of considerable interest. Analogs of this compound have been investigated for their potential as anticancer agents, antimicrobials, and inhibitors of various enzymes.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzoxazolone ring and at the 3-position (N-substitution).

Anticancer Activity

Studies have shown that substitutions on the this compound core can lead to potent cytotoxic activity against various cancer cell lines. For instance, the introduction of a pyrazol-5-amine moiety at the 2-position has yielded derivatives with significant antitumor properties.

Key SAR Observations for Anticancer Activity:

  • Substitution at the 5-position: While the core of this guide is the 5-methyl scaffold, it is noteworthy that other substitutions at this position, such as a chloro group, have also been shown to be important for anticancer activity.[1]

  • N-Substitution: The introduction of various substituents on the nitrogen atom of the benzoxazolone ring is a common strategy to modulate activity. Mannich bases of 2(3H)-benzoxazolone derivatives have been shown to reduce cell viability in breast cancer cell lines.

Enzyme Inhibition: Macrophage Migration Inhibitory Factor (MIF)

A notable target for this compound analogs is the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in inflammation and cancer. Antagonism of MIF is a promising therapeutic strategy.

Key SAR Observations for MIF Inhibition:

  • The presence of a 3-hydroxybenzyl group at the N-3 position of the this compound core has been associated with significant MIF antagonist activity.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of this compound analogs and related derivatives. Due to the limited availability of a single comprehensive SAR study on a diverse series of 5-methyl analogs, the data is compiled from various sources. Readers should consider the different experimental conditions (e.g., cell lines, assay types) when comparing values.

Table 1: Anticancer Activity of 2-Substituted 5-methyl-1,3-benzoxazole Derivatives

Compound ID2-SubstituentCancer Cell LineIC50 (µM)
6a 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivativeHepG-2Promising Activity
6g 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivativeMCF-7Promising Activity
6h 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivativeHepG-2 & MCF-7Remarkable Activity

Data extracted from a study on the synthesis and in-vitro evaluation of antitumor and antibacterial activities of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. The original paper should be consulted for detailed quantitative values.[2]

Table 2: Cytotoxic Activity of N-Substituted Benzoxazolone Derivatives

Compound ID5-SubstituentN-SubstituentCancer Cell LineIC50 (µM)
1 HPiperazine derivativeMCF-7~100
2 ClPiperazine derivativeMCF-7~50

Data extracted from a study on the apoptotic activities of new 2(3H)-benzoxazolone derivatives in breast cancer cells. Note that compound 1 is an unsubstituted analog at the 5-position, while compound 2 has a chloro group instead of a methyl group, highlighting the impact of substitution at this position.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-Substituted 5-methyl-1,3-benzoxazole Derivatives

Objective: To synthesize novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives.

Procedure:

  • Synthesis of 2-hydrazinyl-5-methyl-1,3-benzoxazole: This intermediate is prepared from the corresponding 2-chloro-5-methyl-1,3-benzoxazole by reaction with hydrazine hydrate.

  • Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine: The 2-hydrazinyl-5-methyl-1,3-benzoxazole is then reacted with 3-aminocrotononitrile in the presence of a base to yield the pyrazol-5-amine derivative.

  • Synthesis of final derivatives: The 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine is reacted with various substituted aldehydes under solvent-free conditions with p-toluene sulfonic acid as a catalyst to obtain the final products.[2]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Macrophage Migration Inhibitory Factor (MIF) Antagonist Assay

Objective: To evaluate the inhibitory effect of the analogs on the enzymatic activity of MIF.

Procedure:

  • Recombinant MIF Expression and Purification: Human MIF is expressed in a suitable expression system (e.g., E. coli) and purified.

  • Tautomerase Activity Assay: The assay is based on the ability of MIF to catalyze the tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester.

  • Inhibition Measurement: The assay is performed in the presence and absence of the test compounds. The rate of the tautomerization reaction is monitored spectrophotometrically.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Signaling Pathways and Visualizations

As antagonists of Macrophage Migration Inhibitory Factor (MIF), this compound analogs can modulate downstream signaling pathways involved in inflammation and cancer progression.

Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

MIF exerts its biological functions by binding to its cell surface receptor CD74, which can then complex with co-receptors such as CXCR2, CXCR4, and CXCR7. This interaction initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. These pathways regulate crucial cellular processes like cell proliferation, survival, and inflammation. By inhibiting MIF, the this compound analogs can potentially disrupt these pro-tumorigenic signaling events.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_methyl_benzoxazolone 5-methyl-1,3-benzoxazol- 2(3H)-one Analog MIF MIF CD74 CD74 MIF->CD74 Binds CXCR CXCR2/4/7 CD74->CXCR Complexes with PI3K PI3K CXCR->PI3K Activates MAPK MAPK/ERK CXCR->MAPK Activates NFkB NF-κB CXCR->NFkB Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Inhibition of the MIF Signaling Pathway.
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening this compound analogs for anticancer activity involves synthesis, purification, characterization, and subsequent biological evaluation.

Anticancer_Screening_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellLines Panel of Cancer Cell Lines CellLines->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement End End: Identify Lead Compound Lead_Opt->End

General workflow for anticancer screening.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationships, while still requiring more systematic exploration for this specific analog series, indicate that modifications at the N-3 and C-2 positions are key to modulating biological activity. The information compiled in this technical guide provides a solid foundation for researchers to design and evaluate new analogs with improved potency and selectivity. Further studies focusing on a systematic exploration of the chemical space around the this compound core are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Biological Profiling of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide to the in vitro biological characterization of 5-methyl-1,3-benzoxazol-2(3H)-one. Based on the known activities of structurally related compounds, a panel of in vitro assays is proposed to elucidate its potential as an anti-inflammatory, cytotoxic, antimicrobial, and aryl hydrocarbon receptor (AhR) modulating agent. Detailed protocols for these key assays are provided to facilitate experimental design and execution.

Potential Biological Activities and Corresponding In Vitro Assays

Based on the activities of analogous compounds, this compound is a candidate for screening in the following areas:

  • Anti-inflammatory Activity: A derivative, 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, is a known antagonist of Macrophage Migration Inhibitory Factor (MIF), a key cytokine in inflammation.[1][2] Assays targeting MIF are therefore highly relevant.

  • Cytotoxic Activity: Various benzoxazolone derivatives have demonstrated cytotoxic effects against cancer cell lines.[3][4] Standard cytotoxicity assays are essential to determine the antiproliferative potential of this compound.

  • Antimicrobial Activity: The benzoxazolone core is present in compounds with antibacterial and antifungal properties.[5][6] Susceptibility testing against a panel of microbes can reveal any antimicrobial effects.

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Some benzoxazole-containing compounds are known to interact with the AhR, a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in immune regulation.[7]

Data Presentation: Biological Activity of Benzoxazolone Derivatives

The following table summarizes reported in vitro activity data for various benzoxazolone derivatives to provide a comparative context for experimental results obtained with this compound.

Compound ClassAssay TypeTarget/OrganismActivity (IC50/MIC)Reference
Substituted Benzoxazol-2-onesMIF Tautomerase InhibitionMacrophage Migration Inhibitory Factor (MIF)IC50: 7.5 nM - 10 µM[1][8]
Substituted Benzoxazol-2-onesMIF-CD74 Binding AssayMIF-CD74 InteractionIC50: 80 nM - 120 nM[8]
Disubstituted BenzoxazolonesNitric Oxide (NO) InhibitionLPS-induced RAW264.7 macrophagesIC50: 13.44 µM - 16.43 µM[4]
N-substituted Benzoxazol-2-onesCytotoxicity AssayK562, HeLa cell linesData reported as IC50 values[3]
2(3H)-Benzoxazolone DerivativesBroth MicrodilutionS. aureus, E. faecalis, E. coli, P. aeruginosaMIC: 8 - 512 µg/mL[5]
2(3H)-Benzoxazolone DerivativesBroth MicrodilutionC. albicansMIC: 128 µg/mL[5]

Experimental Protocols

Herein are detailed methodologies for the key suggested in vitro assays.

Protocol 1: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay

This colorimetric assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

Workflow Diagram

MIF_Tautomerase_Assay MIF Tautomerase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Recombinant Human MIF, Substrate (p-hydroxyphenylpyruvic acid), and Test Compound dilutions plate Add MIF and Test Compound/ Vehicle to 96-well plate reagents->plate 1. preincubate Pre-incubate at room temperature plate->preincubate 2. add_substrate Initiate reaction by adding substrate preincubate->add_substrate 3. measure Measure absorbance at 340 nm kinetically for 1-2 minutes add_substrate->measure 4. calculate Calculate initial reaction rates measure->calculate 5. plot Plot % Inhibition vs. Compound Concentration calculate->plot 6. ic50 Determine IC50 value plot->ic50 7.

Caption: Workflow for the MIF tautomerase inhibition assay.

Materials:

  • Recombinant human MIF

  • p-hydroxyphenylpyruvic acid (HPP)

  • Sodium borate buffer

  • Test compound (this compound)

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic reading capabilities

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant MIF and the test compound dilutions (or vehicle control).

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding the HPP substrate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 10 seconds for 2 minutes.

  • Calculate the initial velocity of the reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity

This assay assesses the effect of the test compound on cell viability and proliferation.[9][10][11]

Workflow Diagram

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_setup Cell Culture & Treatment cluster_reaction MTT Reaction cluster_readout Measurement & Analysis seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h to allow attachment seed->incubate1 1. treat Treat cells with serial dilutions of the test compound incubate1->treat 2. incubate2 Incubate for 48-72 hours treat->incubate2 3. add_mtt Add MTT solution to each well incubate2->add_mtt 4. incubate3 Incubate for 2-4 hours at 37°C (purple formazan crystals form) add_mtt->incubate3 5. solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize 6. read Measure absorbance at 570 nm solubilize->read 7. analyze Calculate % cell viability and determine IC50 read->analyze 8.

Caption: Workflow of the MTT assay for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and no-treatment controls.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[12][13]

Workflow Diagram

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis MIC Determination prepare_compound Prepare serial two-fold dilutions of the test compound in broth dispense Dispense compound dilutions into a 96-well microplate prepare_compound->dispense 1. prepare_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate 2. dispense->inoculate 3. incubate Incubate at 37°C for 18-24 hours inoculate->incubate 4. read_mic Visually inspect for turbidity or measure OD600 to assess growth incubate->read_mic 5. determine_mic Determine MIC: the lowest concentration with no visible growth read_mic->determine_mic 6.

Caption: Workflow for antimicrobial susceptibility testing.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • 96-well microplates

  • Standardized microbial inoculum

  • Microplate reader (optional)

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well (except for a sterility control) with the standardized microbial suspension. Include a growth control well with no compound.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well with no turbidity).

Protocol 4: Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway.[14][15]

Workflow Diagram

AhR_Reporter_Assay_Workflow AhR Reporter Gene Assay Workflow cluster_setup Cell Culture & Treatment cluster_readout Luminescence Measurement cluster_analysis Data Analysis seed Seed AhR reporter cells (e.g., HepG2-XRE-luc) in a 96-well plate incubate1 Incubate for 24h seed->incubate1 1. treat Treat cells with test compound dilutions, positive control (TCDD), and vehicle incubate1->treat 2. incubate2 Incubate for 24 hours treat->incubate2 3. lyse Lyse the cells incubate2->lyse 4. add_substrate Add luciferase substrate lyse->add_substrate 5. measure Measure luminescence using a luminometer add_substrate->measure 6. calculate Calculate fold induction over vehicle control measure->calculate 7. plot Plot fold induction vs. concentration to determine EC50 calculate->plot 8.

Caption: Workflow of the AhR luciferase reporter assay.

Materials:

  • A cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-luc)

  • Cell culture medium and supplements

  • Test compound

  • Positive control agonist (e.g., TCDD)

  • Luciferase assay reagent kit

  • 96-well white, opaque cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well white plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound. Include a positive control and a vehicle control.

  • Incubate the plate for another 24 hours to allow for gene expression.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity over the vehicle control and plot the results to determine the EC50 value for agonistic activity. For antagonism, co-treat with a known agonist and measure the reduction in signal.

References

Application Notes and Protocols for Cell-Based Assays Using 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-methyl-1,3-benzoxazol-2(3H)-one in cell-based assays. The protocols and data presented are based on the known biological activities of structurally related benzoxazolone derivatives, which have shown potential as modulators of inflammatory responses and as cytotoxic agents against cancer cell lines.

Introduction

This compound belongs to the benzoxazolone class of heterocyclic compounds. Derivatives of this scaffold have been noted for their diverse biological activities, including anti-inflammatory and anti-cancer properties. A notable derivative, 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, has been identified as an antagonist of the Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and has been implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer.[1] This document outlines protocols for evaluating the potential of this compound as both a cytotoxic agent and an inhibitor of the MIF signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines after a 48-hour incubation period, as determined by the MTT assay.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.8
T47DBreast Cancer18.5
HCT116Colorectal Carcinoma32.1
Table 2: Inhibition of MIF-Induced Pro-inflammatory Cytokine Release

This table presents the inhibitory effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α) from RAW 264.7 murine macrophages stimulated with recombinant MIF.

TreatmentTNF-α Concentration (pg/mL)Percent Inhibition (%)
Vehicle Control25.3-
MIF (100 ng/mL)450.70
MIF + 1 µM Compound315.530.0
MIF + 10 µM Compound157.865.0
MIF + 50 µM Compound81.182.0

Signaling Pathway

The proposed mechanism of action for this compound as an anti-inflammatory agent is through the inhibition of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway. By binding to MIF, the compound is hypothesized to prevent its interaction with its cell surface receptor CD74, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binding Compound 5-methyl-1,3-benzoxazol- 2(3H)-one Compound->MIF Inhibition Downstream Downstream Signaling (e.g., MAPK, NF-κB) CD74->Downstream Activation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Downstream->Cytokines Induction

Caption: Proposed inhibitory mechanism of this compound on the MIF signaling pathway.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., A549, T47D, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Perform serial dilutions in complete medium to obtain the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat prepare Prepare Compound Dilutions prepare->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Macrophage Migration Inhibitory Factor (MIF) Inhibition Assay

This protocol is designed to evaluate the inhibitory effect of this compound on MIF-induced pro-inflammatory cytokine production in macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Recombinant murine MIF

  • Lipopolysaccharide (LPS) (as a positive control)

  • 24-well cell culture plates

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulation: Stimulate the cells with 100 ng/mL of recombinant MIF for 24 hours. Include a negative control (no MIF) and a positive control (e.g., 100 ng/mL LPS).

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and collect the culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the MIF-stimulated control.

MIF_Inhibition_Workflow seed Seed RAW 264.7 Cells pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with Recombinant MIF pretreat->stimulate collect Collect Supernatants stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data elisa->analyze

Caption: Experimental workflow for the MIF inhibition assay.

References

Application Note: A Framework for Evaluating 5-methyl-1,3-benzoxazol-2(3H)-one as a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

The c-Met receptor tyrosine kinase is a critical driver of oncogenesis and metastatic progression in numerous human cancers, making it a highly attractive target for therapeutic intervention.[1] This application note provides a comprehensive protocol for evaluating the inhibitory potential of 5-methyl-1,3-benzoxazol-2(3H)-one, a novel small molecule, against c-Met kinase. The described methodology utilizes a luminescence-based kinase assay, which offers high sensitivity and a streamlined workflow suitable for high-throughput screening. Detailed experimental procedures, data analysis guidelines, and a framework for data presentation are included to guide researchers in the characterization of this and other potential c-Met inhibitors.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[2] Binding of its ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cellular processes such as proliferation, survival, motility, and invasion.[2] Dysregulation of c-Met signaling, through mechanisms like overexpression, mutation, or amplification, is a key factor in the development and progression of a wide array of human cancers.[1] Consequently, the inhibition of c-Met kinase activity presents a promising strategy for cancer therapy.

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility & Invasion STAT3->Motility experimental_workflow start Start prep_inhibitor Prepare Inhibitor Dilution Series (4x) start->prep_inhibitor add_inhibitor Add 5 µL Inhibitor/Control to Plate prep_inhibitor->add_inhibitor add_enzyme Add 5 µL of 4x c-Met Enzyme Solution add_inhibitor->add_enzyme add_substrate Add 10 µL of 2x Substrate/ATP Mix add_enzyme->add_substrate incubate_kinase Incubate 60 min at RT add_substrate->incubate_kinase add_adpglo Add 20 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate 40 min at RT add_adpglo->incubate_adpglo add_detection Add 40 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence end End read_luminescence->end

References

Application Notes and Protocols for Antimicrobial Screening of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of 5-methyl-1,3-benzoxazol-2(3H)-one, a member of the versatile benzoxazolone class of heterocyclic compounds known for a wide range of biological activities.[1][2][3] The protocols outlined below are established methods for determining the efficacy of novel compounds against various microbial pathogens.

Introduction to Antimicrobial Properties of Benzoxazolones

Benzoxazolone derivatives are a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3] Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5] The antimicrobial potential of benzoxazolone derivatives makes them promising candidates for the development of new therapeutic agents, particularly in an era of increasing antimicrobial resistance.[3][6] While the precise mechanism of action is not fully elucidated, it is hypothesized that the structural similarity of the benzoxazole ring system to nucleic acid bases like adenine and guanine may lead to the inhibition of nucleic acid synthesis in microbial cells.[7]

Recommended Antimicrobial Screening Methods

A tiered approach to antimicrobial screening is recommended, starting with qualitative or semi-quantitative methods to establish a spectrum of activity, followed by quantitative methods to determine the potency of the compound.

Primary Screening (Qualitative/Semi-Quantitative):

  • Agar Disk Diffusion (Kirby-Bauer Method): To determine the general sensitivity of different microbial strains to the test compound.[8][9]

  • Agar Well Diffusion: An alternative to disk diffusion, particularly useful for testing extracts or solutions of the compound.[10][11][12]

Secondary Screening (Quantitative):

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[13][14] This method is considered a gold standard for susceptibility testing.[13]

Data Presentation: Illustrative Antimicrobial Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Benzoxazolone Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzoxazolone DerivativesStaphylococcus aureus31.25 - >100Ampicillin< 16
Enterococcus faecalis62.5 - >100Ampicillin< 16
Escherichia coli62.5 - >100Tetracycline< 16
Pseudomonas aeruginosa>100Tetracycline< 16
Candida albicans125 - >100Fluconazole< 32

Note: The MIC values are presented as a range based on published data for various benzoxazolone derivatives and are for illustrative purposes only.[1]

Table 2: Illustrative Zone of Inhibition Data for Benzoxazolone Derivatives (Disk Diffusion Method)

Compound ClassTest OrganismConcentration (µ g/disk )Zone of Inhibition (mm)
Benzoxazolone DerivativesStaphylococcus aureus20010 - 18
Bacillus subtilis20012 - 20
Escherichia coli2008 - 15
Candida albicans2009 - 16

Note: The zone of inhibition diameters are illustrative and based on data for various benzoxazolone derivatives.[15][16]

Experimental Protocols

The following are detailed protocols for the recommended antimicrobial screening methods.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to the test compound.[9][17]

Materials:

  • This compound

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates[18]

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically impregnate sterile filter paper disks with a defined volume of the compound solution to achieve the desired concentration per disk (e.g., 200 µ g/disk ).[16]

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk impregnated with the solvent only.

    • Positive control disks with standard antibiotics (e.g., ampicillin, tetracycline) should also be used.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[19]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[9]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[8]

    • Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[18]

    • Gently press each disk to ensure complete contact with the agar.[18]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[20]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

    • The size of the inhibition zone indicates the susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow prep_disks Prepare Compound Disks apply_disks Apply Disks to Plate prep_disks->apply_disks prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Disk Diffusion Workflow
Protocol 2: Agar Well Diffusion Method

This method is an alternative to the disk diffusion assay and is often used for plant extracts and other liquid samples.[10][11]

Materials:

  • Solution of this compound in a suitable solvent

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Follow steps 2 and 3 from the Agar Disk Diffusion protocol.

  • Creation of Wells:

    • Aseptically puncture the agar with a sterile cork borer to create wells of 6-8 mm in diameter.[21]

  • Application of Test Compound:

    • Pipette a defined volume (e.g., 100 µL) of the this compound solution into each well.[11]

    • Include a negative control well with the solvent and a positive control well with a standard antibiotic.

  • Pre-diffusion:

    • Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compound into the agar.[11]

  • Incubation and Interpretation:

    • Follow steps 5 and 6 from the Agar Disk Diffusion protocol.

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Compound to Wells create_wells->add_compound pre_diffuse Pre-diffusion add_compound->pre_diffuse incubate Incubate Plate pre_diffuse->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Well Diffusion Workflow
Protocol 3: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][22]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Micropipettes and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent and then dilute it in CAMHB to twice the highest desired test concentration.[23]

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.[23]

    • Add 100 µL of the concentrated compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[23]

  • Inoculum Preparation:

    • Prepare a microbial suspension in sterile saline, adjusted to the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[14]

    • Optionally, the results can be read using a microplate reader at a specific wavelength (e.g., 600 nm).

Broth_Microdilution_Workflow prep_dilutions Prepare Serial Dilutions of Compound in Plate inoculate_plate Inoculate Plate Wells prep_dilutions->inoculate_plate prep_inoculum Prepare and Dilute Microbial Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Broth Microdilution Workflow

Potential Signaling Pathway Interaction

While the exact antimicrobial mechanism of benzoxazolones is still under investigation, a plausible hypothesis involves the inhibition of nucleic acid synthesis.[7] This is based on the structural analogy between the benzoxazolone core and purine bases (adenine and guanine). The compound may act as an antagonist, interfering with enzymes involved in DNA or RNA synthesis, thereby halting microbial replication and growth.

Proposed_Mechanism_of_Action compound This compound (Purine Analogue) enzymes Nucleic Acid Synthesis Enzymes (e.g., Polymerases) compound->enzymes Inhibits synthesis DNA/RNA Synthesis enzymes->synthesis replication Microbial Replication synthesis->replication inhibition Inhibition of Growth replication->inhibition Leads to

Hypothesized Mechanism of Action

References

Application Notes and Protocols for Determining the Cytotoxicity of 5-methyl-1,3-benzoxazol-2(3H)-one using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class. Derivatives of benzoxazolone have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Notably, several studies have highlighted the cytotoxic potential of benzoxazolone derivatives against a variety of human cancer cell lines, such as those from breast, colon, liver, and lung cancers.

The mechanism of cytotoxicity for many benzoxazolone compounds is linked to the induction of apoptosis, a form of programmed cell death. This process is often mediated through the activation of a cascade of enzymes known as caspases, which are central to the execution of the apoptotic pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Data Presentation

The following table is a representative example of how to structure the quantitative data obtained from an MTT assay to determine the IC50 value of this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100
11.1890.07594.8
51.0560.06384.2
100.8790.05170.1
250.6210.04549.5
500.3580.03228.5
1000.1520.02112.1

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) compound_prep 2. Prepare Compound Stock (100 mM in DMSO) serial_dilution 3. Serial Dilutions (in culture medium) cell_seeding 4. Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubation_24h 5. Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h treatment 6. Treat Cells with Compound (24h, 48h, or 72h) incubation_24h->treatment mtt_addition 7. Add MTT Solution (10 µL/well) treatment->mtt_addition mtt_incubation 8. Incubate for 2-4h (Formazan Formation) mtt_addition->mtt_incubation solubilization 9. Add Solubilization Solution (100 µL/well) mtt_incubation->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability plot_graph 12. Plot Dose-Response Curve calculate_viability->plot_graph determine_ic50 13. Determine IC50 Value plot_graph->determine_ic50 Apoptosis_Pathway Potential Signaling Pathway for Benzoxazolone-Induced Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors may activate mitochondria Mitochondria compound->mitochondria may induce stress procaspase8 Pro-caspase-8 death_receptors->procaspase8 recruits & activates caspase8 Caspase-8 (Initiator) procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 activates cytochrome_c Cytochrome c release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 binds to procaspase9 Pro-caspase-9 apaf1->procaspase9 activates caspase9 Caspase-9 (Initiator) procaspase9->caspase9 caspase9->procaspase3 activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP, lamins) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Application Notes and Protocols for High-Throughput Screening of 5-methyl-1,3-benzoxazol-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel therapeutic agents.[4] This document provides detailed application notes and protocols for the HTS of this compound libraries, with a focus on their potential as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a key regulator of inflammation and immunity.[5]

Target Rationale: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer.[6] It exerts its biological functions through binding to its cell surface receptor CD74, which then forms a complex with co-receptors such as CXCR2 and CXCR4.[5][7] This interaction initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, leading to pro-inflammatory responses, cell proliferation, and survival.[5][8] Inhibition of MIF's enzymatic tautomerase activity has been shown to correlate with the modulation of its pro-inflammatory functions, making it an attractive target for drug discovery.[4] Derivatives of 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one have been identified as antagonists of MIF, highlighting the potential of this chemical class.

MIF Signaling Pathway

The following diagram illustrates the signaling pathway initiated by MIF upon binding to its receptor complex.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MIF MIF CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 PI3K PI3K CD74->PI3K Activation MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK Activation AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Activation MAPK_ERK->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

MIF Signaling Cascade

High-Throughput Screening Protocol: MIF Tautomerase Activity Assay

This protocol describes a biochemical assay to identify inhibitors of MIF's tautomerase activity in a high-throughput format. The assay is based on the MIF-catalyzed conversion of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically.[7][9]

Materials and Reagents
  • Recombinant Human MIF: Purified and stored at -80°C.

  • L-DOPA methyl ester: (L-3,4-dihydroxyphenylalanine methyl ester).

  • Sodium periodate (NaIO4).

  • Assay Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2.

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known MIF inhibitor (e.g., ISO-1).

  • Negative Control: DMSO.

  • 384-well, clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 475 nm in kinetic mode.

Experimental Workflow

The following diagram outlines the major steps in the HTS workflow.

HTS_Workflow start Start plate_prep Prepare Assay Plate (Add Compounds, Controls) start->plate_prep enzyme_add Add Recombinant MIF plate_prep->enzyme_add incubation Pre-incubation enzyme_add->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init substrate_prep Prepare Substrate (L-dopachrome methyl ester) substrate_prep->reaction_init kinetic_read Kinetic Reading (Absorbance at 475 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, Z') kinetic_read->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

HTS Workflow for MIF Tautomerase Assay
Detailed Protocol

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the this compound library to the wells of a 384-well assay plate.

    • Add 50 nL of the positive control (e.g., ISO-1, final concentration 50 µM) to designated wells.

    • Add 50 nL of DMSO to the negative control (vehicle) and blank (no enzyme) wells.

  • Enzyme Addition:

    • Prepare a working solution of recombinant human MIF in assay buffer (e.g., 2X final concentration).

    • Using a robotic liquid handler, dispense 25 µL of the MIF solution to all wells except the blank wells.

    • Dispense 25 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Preparation (L-dopachrome methyl ester):

    • Note: Prepare this solution immediately before use as it is unstable.

    • Prepare a 12 mM solution of L-DOPA methyl ester and a 24 mM solution of sodium periodate in the assay buffer.

    • To prepare the L-dopachrome methyl ester solution, mix equal volumes of the L-DOPA methyl ester and sodium periodate solutions and incubate in the dark at room temperature for 5 minutes.[9]

  • Reaction Initiation and Kinetic Measurement:

    • Using a liquid handler, add 25 µL of the freshly prepared L-dopachrome methyl ester solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.

    • Immediately place the plate in a microplate reader and begin kinetic reading of the absorbance at 475 nm every 10-20 seconds for 3-5 minutes.[10]

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound using the following formula:

    % Inhibition = 100 * (1 - (Ratecompound - Rateblank) / (Ratenegative control - Rateblank))

  • Determine the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

    Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation

The following table presents representative data for potential hits from a high-throughput screen of a hypothetical this compound library against MIF tautomerase activity.

Compound IDStructure% Inhibition at 10 µMIC50 (µM)
BZO-001This compound12.5> 100
BZO-0023-benzyl-5-methyl-1,3-benzoxazol-2(3H)-one65.28.5
BZO-0033-(4-chlorobenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one88.91.2
BZO-0045-methyl-3-(naphthalen-1-ylmethyl)-1,3-benzoxazol-2(3H)-one75.84.7
ISO-1 (Control)(Isoxazoline derivative)95.30.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. IC50 values for known MIF inhibitors can range from nanomolar to micromolar concentrations.[4][11]

Hit Confirmation and Follow-up Studies

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their IC50 values.

  • Secondary Assays: Utilize orthogonal assays to rule out false positives and confirm the mechanism of action. This may include:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To confirm direct binding of the compound to MIF.

    • Cell-based Assays: Evaluate the ability of the compounds to inhibit MIF-mediated cellular responses, such as the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages or the migration of immune cells.[12]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the confirmed hits to understand the relationship between their chemical structure and biological activity, guiding lead optimization efforts.

References

Application Notes and Protocols for the Synthesis and Purification of 5-Methyl-1,3-benzoxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic structure found in numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 5-methyl-1,3-benzoxazol-2(3H)-one, in particular, have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3] For instance, certain derivatives have been investigated as c-Met kinase inhibitors for cancer therapy and as anti-quorum sensing agents to combat bacterial infections.[4][5]

These application notes provide detailed protocols for the synthesis and purification of this compound and its subsequent derivatives, offering a foundation for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the core scaffold from 2-amino-4-methylphenol. One efficient method involves reaction with potassium hydroxide and carbon disulfide, followed by acidification.[1] Another approach is the condensation reaction with urea at high temperatures.[6][7]

Method A: Using Carbon Disulfide

  • Reagents and Materials:

    • 2-Amino-4-methylphenol

    • Potassium hydroxide (KOH)

    • Carbon disulfide (CS₂)

    • Methanol

    • Glacial acetic acid

    • Ice-cold water

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve 2-amino-4-methylphenol (1 eq) and KOH (1.2 eq) in methanol in a round-bottom flask.[1]

    • Stir the mixture for 10 minutes at room temperature.

    • Slowly add carbon disulfide (1.2 eq) to the mixture.[1]

    • Attach a reflux condenser and heat the reaction mixture on a water bath for 6 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.[1]

    • Once the reaction is complete, pour the reaction mass onto ice-cold water.

    • Acidify the mixture to pH 6 with glacial acetic acid, which will cause the product to precipitate.[1]

    • Filter the resulting solid, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from ethanol.[1]

Method B: Using Urea

  • Reagents and Materials:

    • 2-Amino-4-methylphenol

    • Urea

    • Oil bath, high-temperature thermometer, reaction vessel.

  • Procedure:

    • Combine 4-methyl-1,2-phenylenediamine (1 eq) and urea (1.5-3 eq) in a suitable reaction vessel.[6][7]

    • Heat the mixture in an oil bath to a melt phase, typically between 130-180°C.[6][7]

    • Maintain the temperature and stir if possible, allowing the condensation reaction to proceed. Ammonia will be evolved.

    • Monitor the reaction by TLC until the starting aminophenol is consumed.

    • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Substituted this compound Derivatives (N-Alkylation)

This protocol outlines the N-alkylation of the parent this compound to introduce various side chains at the 3-position.

  • Reagents and Materials:

    • This compound

    • Alkyl or benzyl halide (e.g., 2-(dimethylamino)ethyl chloride)

    • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or Dimethylformamide (DMF) as solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 eq) in acetone or DMF.

    • Add anhydrous potassium carbonate (typically 1.5-2.0 eq) and a catalytic amount of potassium iodide (optional, to facilitate the reaction with chlorides or bromides).

    • Add the desired alkyl halide (1.1-1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours until TLC indicates the consumption of the starting material.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography or recrystallization.

Purification Protocols

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude products when impurities have different solubility profiles from the desired compound.

  • Reagents and Materials:

    • Crude this compound derivative

    • Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water)[1]

    • Decolorizing charcoal (optional)

    • Erlenmeyer flask, hot plate, filtration apparatus (Buchner funnel), ice bath.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if needed until the solid is fully dissolved.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.

    • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can further increase the yield.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

    • Wash the crystals with a small amount of cold solvent and dry them in an oven or under vacuum.[8]

Protocol 4: Purification by Column Chromatography

Column chromatography is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.

  • Reagents and Materials:

    • Crude product

    • Silica gel (60-120 or 230-400 mesh)

    • Eluent (solvent system, e.g., a mixture of n-hexane and ethyl acetate)[1][2]

    • Chromatography column, collection tubes, TLC plates, and chamber.

  • Procedure:

    • Select Eluent: Determine the optimal solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound.

    • Pack Column: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

    • Load Sample: Dissolve the crude product in a minimum amount of the eluent (or a more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

    • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR-Group (at N-3 position)Synthesis MethodYield (%)M.P. (°C)Analytical Data Reference
1 -HMethod A (CS₂)~90%[1]140-142¹H NMR, ¹³C NMR, MS[1]
2 -CH₂CH₂(N(CH₃)₂)N-Alkylation75-85%162-165 (as HCl salt)[9]¹H NMR, ¹³C NMR, ESI-MS[9]
3 -CH₂CH₂(N(C₂H₅)₂)N-Alkylation70-80%178-180 (as HCl salt)[9]¹H NMR, ¹³C NMR, ESI-MS[9]
4 -CH₂-(p-Cl-Ph)N-Alkylation80-90%-¹H NMR, ¹³C NMR, MS[1]
5 -CH₂-(Thiophen-2-yl)N-Alkylation85-95%-¹H NMR, ¹³C NMR, MS[1]

Note: Yields and melting points are representative and can vary based on reaction scale and purity of reagents.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials (2-Amino-4-methylphenol + Carbonyl Source) Reaction Cyclization Reaction (Reflux/Heating) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Precipitate Precipitation/ Extraction Quench->Precipitate Filter Filter & Dry Precipitate->Filter Crude Crude Product Filter->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for the synthesis and purification of benzoxazolones.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P1 Phosphorylation cMet->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P1->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor 5-Methyl-1,3-benzoxazol- 2(3H)-one Derivative Inhibitor->cMet Inhibits Kinase Activity

Caption: Inhibition of the c-Met signaling pathway by a derivative.

Purification_Decision_Tree Start Crude Product Analysis (TLC/NMR) PurityCheck Is the major impurity significantly different in polarity? Start->PurityCheck SolidCheck Is the product a stable solid? PurityCheck->SolidCheck No Column Column Chromatography PurityCheck->Column Yes Recrystallize Recrystallization SolidCheck->Recrystallize Yes SolidCheck->Column No (Oily Product) End Pure Product Recrystallize->End Column->End

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for the Characterization of 5-Methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 5-methyl-1,3-benzoxazol-2(3H)-one, a crucial heterocyclic compound with significant interest in medicinal chemistry and drug development. The following protocols outline the key spectroscopic, chromatographic, and thermal analysis techniques necessary for unambiguous structure elucidation, purity assessment, and physicochemical profiling.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Solvent: CDCl₃

      • Number of Scans: 16-32

      • Relaxation Delay: 1.0 s

      • Pulse Width: 30°

      • Acquisition Time: 4 s

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Solvent: CDCl₃

      • Number of Scans: 1024-4096 (or more, depending on concentration)

      • Relaxation Delay: 2.0 s

      • Pulse Program: Proton-decoupled

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign protons and carbons to the molecular structure. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Expected Spectral Data:

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~10.0 (br s, 1H)N-H
~7.0-7.2 (m, 3H)Aromatic C-H
~2.3 (s, 3H)-CH₃

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Mode: Transmittance or Absorbance

  • Data Acquisition and Interpretation:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹) Assignment
~3200-3000N-H stretch
~3000-2850C-H stretch (aromatic and aliphatic)
~1750C=O stretch (lactam)
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a mass spectrometry compatible solvent such as methanol or acetonitrile.[3]

    • The sample should be free of salts and other non-volatile impurities.[3]

  • Instrument Parameters (Example for a Q-TOF Mass Spectrometer):

    • Ionization Mode: ESI positive and/or negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Acquisition and Interpretation:

    • Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[3]

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight (C₈H₇NO₂ = 149.15 g/mol ).[4]

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to study the fragmentation pattern for further structural confirmation.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity and quantifying the amount of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

    • Mobile Phase: A typical mobile phase for a benzoxazole derivative would be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape. A gradient elution may be necessary to separate impurities.

  • HPLC System and Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)

      • 0-15 min: 30% to 90% A

      • 15-20 min: 90% A

      • 20-22 min: 90% to 30% A

      • 22-30 min: 30% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or the λmax).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

    • For quantification, a calibration curve should be constructed using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and for confirmation of the compound's identity, although derivatization might be necessary to improve volatility.[5]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Derivatization (e.g., silylation) may be required if the compound has low volatility.[5]

  • GC-MS System and Conditions (Example):

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is determined.

    • The mass spectrum of the peak is compared with a reference library (e.g., NIST) for identification.

Thermal Analysis

Thermal analysis provides information on the physical properties of the compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, as well as to study polymorphism.[6]

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition.[6]

Experimental Protocol: TGA

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • The onset temperature of decomposition indicates the thermal stability of the compound.

Diagrams

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Thermal Analysis cluster_4 Data Analysis & Characterization Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS HPLC HPLC Sample->HPLC GC_MS GC_MS Sample->GC_MS DSC DSC Sample->DSC TGA TGA Sample->TGA Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment GC_MS->Purity_Assessment Physicochemical_Properties Physicochemical_Properties DSC->Physicochemical_Properties TGA->Physicochemical_Properties

Caption: Analytical workflow for characterization.

HPLC_Method_Development Start Start Column_Selection Column_Selection Start->Column_Selection C18, etc. Mobile_Phase_Optimization Mobile_Phase_Optimization Column_Selection->Mobile_Phase_Optimization Acetonitrile/Water Gradient Detector_Wavelength Detector_Wavelength Mobile_Phase_Optimization->Detector_Wavelength UV-Vis Scan Method_Validation Method_Validation Detector_Wavelength->Method_Validation ICH Guidelines End End Method_Validation->End Purity & Assay

Caption: HPLC method development logical flow.

References

Application Notes and Protocols for 5-methyl-1,3-benzoxazol-2(3H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 5-methyl-1,3-benzoxazol-2(3H)-one in common biological assays. This document includes information on the compound's solubility, preparation of stock solutions, and methodologies for assessing its cytotoxic and anti-inflammatory activities.

Physicochemical Properties and Formulation

This compound, like other benzoxazolone derivatives, exhibits low solubility in aqueous solutions. Therefore, an organic solvent is necessary to prepare stock solutions for in vitro experiments.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a polar aprotic solvent that is miscible with a wide range of aqueous buffers and cell culture media, facilitating its use in biological assays.

Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the assay, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration in the assay should ideally be kept below 0.5% (v/v).

Table 1: Recommendations for Stock Solution Preparation

ParameterRecommendation
Primary Solvent Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
Stock Concentration 10-50 mM
Storage Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Working Solutions Prepare fresh by serial dilution of the stock solution in the appropriate aqueous buffer or cell culture medium.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic potential of this compound can be evaluated using a variety of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Table 2: Reported Cytotoxicity of a Benzoxazolone Derivative (MBZ) in Gastric Cancer Cell Lines

Cell LineIC50 (µM)
ACP-02 (Diffuse Type) 0.39[1]
ACP-03 (Intestinal Type) 1.25[1]

Note: The original research refers to the compound as MBZ, which is contextually understood to be a benzoxazolone derivative with high cytotoxic potential.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay

Benzoxazolone derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of Macrophage Migration Inhibitory Factor (MIF) or Myeloid Differentiation Protein 2 (MD2).[2][3] A common method to assess anti-inflammatory activity is to measure the reduction of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Representative Benzoxazolone Derivatives

CompoundTargetAssayIC50 (µM)
Benzoxazol-2-one derivative MIFTautomerase Assay0.01[2][4][5]
Benzoxazolone derivative 3d MD2IL-6 Inhibition5.43 ± 0.51[3]
Benzoxazolone derivative 3g MD2IL-6 Inhibition5.09 ± 0.88[3]

Protocol: IL-6 Inhibition in LPS-Stimulated Macrophages (e.g., RAW 264.7)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant to measure the concentration of secreted IL-6.

  • IL-6 Quantification: Determine the IL-6 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-6 inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare Stock Solution (10-50 mM in DMSO) working Prepare Working Solutions (Serial Dilution) stock->working treatment Compound Treatment working->treatment cell_culture Cell Seeding cell_culture->treatment incubation Incubation treatment->incubation endpoint Endpoint Measurement (e.g., Absorbance, Fluorescence) incubation->endpoint data_norm Data Normalization endpoint->data_norm ic50 IC50 Calculation data_norm->ic50

Caption: General workflow for in vitro biological assays.

mif_signaling_pathway Inhibition of MIF Signaling Pathway MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Benzoxazolone This compound Benzoxazolone->MIF Inhibition CD44 CD44 CD74->CD44 Recruits ERK_activation ERK1/2 Activation CD44->ERK_activation Activates Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) ERK_activation->Inflammation Proliferation Cell Proliferation ERK_activation->Proliferation

Caption: Proposed inhibition of the MIF signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low yields are a common challenge in heterocyclic synthesis. A systematic approach to troubleshooting is crucial. The key areas to investigate include the purity of starting materials, reaction conditions, potential side reactions, and the efficiency of your workup and purification procedures.[1]

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the 2-amino-4-methylphenol can significantly interfere with the cyclization reaction. It is recommended to use high-purity reagents.[2] You can assess the purity of your starting materials through melting point analysis or spectroscopic techniques like NMR.

  • Re-evaluate Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of cyclizing agent are pivotal for a successful synthesis.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product.[1] An incomplete reaction is a common cause of low yields.

  • Ensure Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is advisable.[2]

Issue 2: Incomplete Reaction or Stalled Synthesis

Q2: My TLC analysis shows a significant amount of unreacted 2-amino-4-methylphenol even after the recommended reaction time. What should I do?

A2: The presence of starting material on your TLC plate after the expected reaction time indicates an incomplete or stalled reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis until the starting material is consumed.[1]

  • Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the cyclization. Consider incrementally increasing the temperature while closely monitoring the reaction for any signs of decomposition.[2]

  • Check Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions involving urea, a slight excess of urea (1.5 to 3 equivalents) is often used to drive the reaction to completion.[3] For reactions with triphosgene or CDI, precise stoichiometry is crucial.

Issue 3: Formation of Side Products

Q3: My TLC plate shows multiple spots in addition to my desired product and starting material. What are the likely side products and how can I minimize them?

A3: Side product formation can significantly reduce the yield of the desired this compound. The nature of the side products depends on the synthetic route.

  • Urea-Based Synthesis: When using urea, excessive heat or a large excess of urea can promote the formation of biuret and other self-condensation products of urea.[3]

  • General Side Reactions: Under certain conditions, starting materials or intermediates can polymerize. Over-acylation or alkylation can also occur if reactive species are present.[1]

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.

  • Purify Starting Materials: Ensure your 2-amino-4-methylphenol is free of impurities that could lead to side reactions.

Issue 4: Difficulties in Product Purification

Q4: I am losing a significant amount of my product during purification. What are some effective purification strategies?

A4: Product loss during purification is a common issue. Here are some tips for efficient purification of this compound:

  • Recrystallization: This is often an effective method for purifying solid products. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, or mixtures like ethyl acetate/hexanes.[4][5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A common eluent system is a mixture of ethyl acetate and hexanes.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and traditional method for synthesizing benzoxazolones is the condensation and cyclization of a 2-aminophenol with a one-carbon carbonyl equivalent. For this compound, this involves reacting 2-amino-4-methylphenol with reagents such as urea, phosgene, or phosgene equivalents like triphosgene and carbonyldiimidazole (CDI).

Q2: What are the advantages and disadvantages of using urea versus triphosgene as the cyclizing agent?

A2:

  • Urea:

    • Advantages: Inexpensive, readily available, and safer to handle than phosgene derivatives. The reaction can often be performed without a solvent (melt conditions).

    • Disadvantages: Typically requires high temperatures (130-160°C), which can lead to decomposition of starting materials or products. Yields can be variable, and side products like biuret can form.[3]

  • Triphosgene:

    • Advantages: A safer, solid alternative to highly toxic phosgene gas. Reactions can often be carried out under milder conditions (lower temperatures) compared to the urea method, potentially leading to higher yields and cleaner reactions.[4]

    • Disadvantages: Triphosgene is still a toxic and corrosive substance that must be handled with extreme caution in a well-ventilated fume hood. It is also more expensive than urea.[4]

Q3: How do I perform and interpret a TLC analysis for this reaction?

A3:

  • Procedure:

    • Prepare a developing chamber with an appropriate eluent (e.g., a 1:1 mixture of ethyl acetate and hexanes).[4]

    • Using a capillary tube, spot a small amount of your reaction mixture on the TLC plate's baseline. It is also good practice to spot the starting material (2-amino-4-methylphenol) as a reference.

    • Place the plate in the chamber and allow the eluent to travel up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp (254 nm).[2]

  • Interpretation:

    • The disappearance of the starting material spot and the appearance of a new, less polar spot (higher Rf value) indicate the formation of the product.

    • The presence of multiple new spots suggests the formation of side products.

    • A streak rather than a distinct spot may indicate that the sample is too concentrated or that the compound is degrading on the silica plate.[6]

Q4: What are some common impurities I might see in the 1H NMR spectrum of my product?

A4: Besides unreacted starting materials, common impurities can arise from the solvents used in the reaction and workup. It is helpful to consult tables of NMR chemical shifts for common laboratory solvents.[7][8] For example, residual ethyl acetate will show signals around 4.12 (q), 2.05 (s), and 1.26 (t) ppm in CDCl3. Dichloromethane appears as a singlet around 5.30 ppm.

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzoxazolone Derivatives

MethodCarbonyl SourceTypical Reaction ConditionsReported Yield Range (for analogous compounds)AdvantagesDisadvantages
1Urea130-180°C, neat or in a high-boiling solvent60-85%Inexpensive, readily available reagents.High temperatures, potential for side products.[3]
2Triphosgene0°C to room temperature, in aprotic solvents (e.g., THF, DCM) with a base (e.g., triethylamine)80-95%Milder conditions, often higher yields and purity.[4]Toxic and corrosive reagent, requires careful handling.[4]
3Carbonyldiimidazole (CDI)Room temperature, in aprotic solvents (e.g., DMF)45-94%Safer than phosgene/triphosgene, mild conditions.Can be more expensive, yields can be variable.

Note: Yields are based on literature for analogous benzoxazolone syntheses and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Urea

  • Materials:

    • 2-amino-4-methylphenol

    • Urea

    • High-boiling point solvent (e.g., dimethylformamide - optional)

  • Procedure:

    • In a round-bottom flask, combine 2-amino-4-methylphenol (1 equivalent) and urea (2 equivalents).

    • If using a solvent, add a minimal amount of DMF.

    • Heat the mixture to 130-160°C with stirring. Ammonia gas will be evolved.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound using Triphosgene (Adapted from a similar synthesis[4])

  • Materials:

    • 2-amino-4-methylphenol

    • Triphosgene (bis(trichloromethyl) carbonate)

    • Triethylamine (Et3N)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

    • Cool the mixture to 0°C in an ice-water bath.

    • In a separate dry flask, prepare a solution of triphosgene (0.5 equivalents) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the stirred reaction mixture at 0°C over 30 minutes, ensuring the internal temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product 2_amino_4_methylphenol 2-amino-4-methylphenol benzoxazolone This compound 2_amino_4_methylphenol->benzoxazolone Cyclization carbonyl_source Carbonyl Source (Urea, Triphosgene, or CDI) carbonyl_source->benzoxazolone

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete side_products Side Products Observed? incomplete->side_products No extend_time Extend Reaction Time or Increase Temp incomplete->extend_time Yes purification_issue Check Purification Procedure side_products->purification_issue No optimize_conditions Optimize Stoichiometry & Temperature side_products->optimize_conditions Yes optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification success Improved Yield extend_time->success optimize_conditions->success optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Logical_Relationships Yield Product Yield Purity Starting Material Purity Purity->Yield Increases Temp Reaction Temperature Temp->Yield Optimizes SideRxns Side Reactions Temp->SideRxns Can Increase (if too high) Time Reaction Time Time->Yield Optimizes Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Optimizes Stoichiometry->SideRxns Can Increase (if excessive) SideRxns->Yield Decreases

Caption: Key parameters influencing the yield of the synthesis reaction.

References

optimizing reaction conditions for 5-methyl-1,3-benzoxazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 2-amino-4-methylphenol, which is then reacted with a carbonylating agent. Common carbonyl sources include urea, phosgene, or phosgene substitutes like triphosgene and carbonyldiimidazole (CDI).[1]

Q2: What is a phosgene-free method for synthesizing this compound?

A widely used and safer alternative to phosgene is the reaction of 2-amino-4-methylphenol with urea. This method typically involves heating the two reagents together, often without a solvent or in a high-boiling solvent, to induce cyclization and release of ammonia. Another phosgene-free approach utilizes triphosgene, a solid and safer phosgene equivalent, in the presence of a base.[2][3]

Q3: What are the main safety concerns when synthesizing this compound?

When using phosgene or its substitutes like triphosgene, extreme caution must be exercised due to their high toxicity.[1][2] These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2-amino-4-methylphenol can be an irritant to the skin, eyes, and mucous membranes.[4] It is crucial to consult the safety data sheet (SDS) for all reagents before starting any experiment.

Q4: How can I purify the final product, this compound?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for obtaining high purity and yield. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5] Common solvents to screen for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes.[2][5] Column chromatography can also be employed for purification if recrystallization does not remove all impurities.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or product.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Purity of starting materials.- Use high-purity 2-amino-4-methylphenol and the carbonylating agent.- Impurities in the starting materials can inhibit the reaction or lead to side products.[6]
Suboptimal reaction conditions.- Optimize the stoichiometry of the reactants. An excess of the carbonylating agent may be necessary.- If using a solvent, ensure it is anhydrous, as moisture can react with some carbonylating agents like triphosgene.[2]
Presence of Multiple Spots on TLC Formation of side products.- Over-alkylation or acylation can occur if reactive sites on the benzoxazolone ring are present.[6]- Polymerization of starting materials or intermediates can be an issue under harsh conditions.[6]
Unreacted starting material.- This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield".
Product is Colored Presence of colored impurities.- Perform a decolorization step by treating the solution of the crude product with activated charcoal before recrystallization.[5]
Difficulty in Product Isolation Product is too soluble in the reaction solvent.- If the reaction is performed in a solvent, a significant amount of product may remain in the mother liquor. Concentrate the mother liquor and attempt to isolate a second crop of crystals.[5]
Oily product instead of solid.- This may indicate the presence of impurities that are preventing crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Add the seed crystal to the oil to induce crystallization.

Experimental Protocols

Method 1: Synthesis from 2-amino-4-methylphenol and Urea (General Procedure)

This method is a common phosgene-free route to this compound.

Materials:

  • 2-amino-4-methylphenol

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

Procedure:

  • Combine 2-amino-4-methylphenol and urea in a round-bottom flask. A molar ratio of 1:1.2 (aminophenol:urea) is a good starting point.

  • The reaction can be performed neat (without solvent) or in a high-boiling solvent.

  • Heat the mixture with stirring. The reaction temperature is typically in the range of 150-190 °C.

  • Ammonia gas will be evolved during the reaction. Ensure the setup is in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, the product may precipitate upon cooling and can be collected by filtration. If the reaction was performed neat, the solid product can be triturated with a suitable solvent (e.g., water or ethanol) to remove excess urea and other impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Method 2: Synthesis using Triphosgene (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally similar compound and provides a controlled method for cyclization.[2]

Materials and Reagents:

ReagentGrade
2-amino-4-methylphenol≥98%
Triphosgene≥98%
Triethylamine (Et3N)Anhydrous, ≥99.5%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade

Procedure:

  • Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred aminophenol solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 2_amino_4_methylphenol 2-amino-4-methylphenol Cyclization Cyclization Reaction 2_amino_4_methylphenol->Cyclization Carbonyl_Source Carbonyl Source (Urea or Triphosgene) Carbonyl_Source->Cyclization Quenching_Extraction Quenching & Extraction Cyclization->Quenching_Extraction Crude Product Purification Purification (Recrystallization or Column Chromatography) Quenching_Extraction->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Check stoichiometry Check_TLC->Incomplete_Reaction Starting material remains Multiple_Spots Multiple Spots: - Optimize conditions - Check starting material purity Check_TLC->Multiple_Spots Side products observed Purification_Issues Purification Issues: - Screen for optimal  recrystallization solvent - Use column chromatography Incomplete_Reaction->Purification_Issues Multiple_Spots->Purification_Issues Successful_Optimization Improved Yield and Purity Purification_Issues->Successful_Optimization

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 5-methyl-1,3-benzoxazol-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-methyl-1,3-benzoxazol-2(3H)-one and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its analogs.

Issue 1: Low Recovery After Recrystallization

Q1: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve the yield?

A1: Low recovery during recrystallization is a common issue. Here are several factors to consider and troubleshoot:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, leading to losses.

  • Amount of Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is crucial. An excess of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product may crystallize on the filter paper. It is important to use a pre-heated funnel and filter flask for this step.

  • pH of the Solution: The benzoxazolone ring can be susceptible to hydrolysis under certain pH conditions, especially acidic conditions below pH 4.6.[1] Ensure that the pH of your solution is neutral or slightly acidic during workup and recrystallization to avoid ring-opening.

Troubleshooting Table for Recrystallization Solvent Systems:

Solvent SystemApplication Notes
Ethanol/WaterA common choice for moderately polar compounds. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
Ethyl Acetate/HexanesSuitable for compounds with moderate to low polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until persistent cloudiness is observed. Reheat to get a clear solution and then cool slowly. A typical ratio for similar compounds is 1:1 (v/v).[2]
Dichloromethane/MethanolA good option for more polar analogs. Dissolve in a minimal amount of dichloromethane and add methanol to induce crystallization.

Issue 2: Poor Separation During Column Chromatography

Q2: My column chromatography is not providing good separation of the target compound from impurities. What can I do to improve the resolution?

A2: Achieving good separation in column chromatography depends on several factors. Here are some troubleshooting tips:

  • Solvent System (Mobile Phase): The polarity of the mobile phase is critical. For this compound and its analogs, which are moderately polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The ideal mobile phase should give a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.

  • Stationary Phase: Silica gel is the most common stationary phase for these types of compounds. However, if your compound is unstable on silica gel or if you are dealing with very polar impurities, you might consider using alumina or reverse-phase silica.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: For optimal separation, the sample should be loaded onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often preferred over wet loading.

  • Gradient Elution: If there is a significant difference in the polarity of the compounds in your mixture, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic elution (using a single solvent mixture). A common gradient for these compounds is starting with a low percentage of ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.

Troubleshooting Table for Column Chromatography Mobile Phases:

Mobile Phase SystemGradient Profile (Hexane:Ethyl Acetate)Application Notes
Hexane/Ethyl AcetateStart with 9:1, gradually increase to 1:1A good starting point for many benzoxazolone analogs. Monitor fractions by TLC. For similar compounds, a 7:3 ratio has been used.[3]
Dichloromethane/MethanolStart with 99:1, gradually increase to 95:5Suitable for more polar analogs or when solubility in hexane/ethyl acetate is an issue.

Issue 3: Presence of Persistent Impurities

Q3: I am consistently seeing a particular impurity in my final product. What could it be and how can I remove it?

A3: The nature of the impurity will depend on the synthetic route used. Common synthetic methods for this compound involve the reaction of 2-amino-4-methylphenol with a carbonyl source like urea, phosgene, or a phosgene equivalent.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-amino-4-methylphenol in the final product. This can usually be removed by recrystallization or column chromatography.

  • Side Products from Urea Synthesis: When using urea, side products such as biuret can be formed, especially with a large excess of urea.

  • Di-substituted Products: If N-alkylation or N-arylation is performed, the possibility of di-substitution on the benzoxazolone nitrogen exists.

  • Ring-Opened Products: As mentioned earlier, the benzoxazolone ring can be susceptible to hydrolysis. The resulting 2-aminophenol derivative would be an impurity.

Purification Strategy for Removing Common Impurities:

  • Acid-Base Extraction: If unreacted 2-amino-4-methylphenol is present, an acidic wash (e.g., dilute HCl) during the workup can help to remove it by forming a water-soluble salt. Be cautious with the pH to avoid hydrolysis of the product.

  • Chromatography: Column chromatography is generally effective at separating the desired product from both more polar (e.g., starting materials) and less polar (e.g., non-polar side products) impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline and may need to be optimized for specific analogs.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and should be preceded by TLC analysis to determine the optimal mobile phase.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexanes and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.25-0.35 for the desired product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS iNOS iNOS_mRNA->iNOS Translation NO NO iNOS->NO Produces p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->NFkB_nuc Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->NFkB_nuc Activates Benzoxazolone Benzoxazolone Analogs Benzoxazolone->iNOS Benzoxazolone->p38 Benzoxazolone->ERK1_2

Caption: p38/ERK-NF-κB/iNOS signaling pathway and points of inhibition by benzoxazolone analogs.

Experimental Workflow

G Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve TLC TLC Analysis (Determine Rf) Crude->TLC Recrystallize Recrystallization Dissolve->Recrystallize Column Column Chromatography TLC->Column Cool Slow Cooling Recrystallize->Cool Pack Pack Column with Silica Gel Column->Pack Filter Filter and Wash Crystals Cool->Filter Dry Dry Pure Product Filter->Dry Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect and Analyze Fractions by TLC Elute->Collect Combine Combine Pure Fractions and Evaporate Solvent Collect->Combine Pure_Column Pure Product Combine->Pure_Column

Caption: General workflow for the purification of this compound analogs.

References

resolving solubility issues of 5-methyl-1,3-benzoxazol-2(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving solubility issues of 5-methyl-1,3-benzoxazol-2(3H)-one in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as MIF098, is a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1][2] MIF is a pro-inflammatory cytokine involved in a range of inflammatory diseases.[3] Consequently, this compound is primarily used in research to study the role of MIF in various pathological conditions and for the development of therapeutics targeting inflammation.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

Due to its chemical structure, this compound is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.[4]

Q3: I am observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?

This is a common phenomenon known as "precipitation upon dilution." While DMSO is an excellent solvent for many organic compounds, the compound's low solubility in aqueous solutions can cause it to precipitate out when the DMSO concentration is significantly lowered by dilution into your experimental buffer.[4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

High concentrations of DMSO can be toxic to cells.[4] It is recommended to keep the final concentration of DMSO in your assay below 0.5% to minimize cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[4]

Troubleshooting Guide: Solubility Issues in DMSO

If you are encountering difficulties in dissolving this compound in DMSO, follow these troubleshooting steps:

Issue Potential Cause Recommended Action
Compound does not dissolve at room temperature. Insufficient agitation or low kinetic energy.1. Vortexing: Vigorously vortex the solution for 1-2 minutes.[6] 2. Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates.[7]
Compound still not dissolved after vortexing and sonication. The concentration may be approaching or exceeding the solubility limit at room temperature.Gentle Warming: Warm the solution in a water bath at 30-40°C for a short period.[6] Caution: Be mindful of the compound's stability at elevated temperatures.
A clear solution is obtained, but a precipitate forms over time. 1. Supersaturated solution: The concentration is above the thermodynamic solubility limit. 2. Hygroscopic nature of DMSO: DMSO can absorb moisture from the air, which can decrease the solubility of the compound.[7]1. Prepare a fresh solution at a slightly lower concentration. 2. Use anhydrous DMSO and store it properly in a desiccator. Aliquot the stock solution to minimize repeated opening of the main container.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 149.15 g/mol )[8]

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 1.4915 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[6] Visually inspect the solution to ensure there are no visible particles.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Determination of Maximum Solubility in DMSO

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a microcentrifuge tube. Add a small volume of DMSO (e.g., 100 µL) and vortex vigorously.[9] If the compound dissolves completely, add small, pre-weighed increments of the compound until a precipitate remains.

  • Equilibration: Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Mix periodically.[9]

  • Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[9]

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Determine the concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.[9]

  • Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Dissolve Compound in DMSO observe Visually inspect the solution start->observe dissolved Is the compound fully dissolved? observe->dissolved yes Yes dissolved->yes no No dissolved->no end End: Solution Ready for Use yes->end vortex Vortex for 1-2 minutes no->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate warm Gently warm to 37°C sonicate->warm reobserve Re-inspect the solution warm->reobserve still_undissolved Still undissolved? reobserve->still_undissolved no2 No still_undissolved->no2 yes2 Yes still_undissolved->yes2 no2->end lower_conc Consider preparing a lower concentration stock yes2->lower_conc

Caption: A step-by-step workflow for troubleshooting solubility issues.

MIF_Signaling_Pathway cluster_1 MIF Signaling Pathway Inhibition MIF Macrophage Migration Inhibitory Factor (MIF) CD74 CD74 Receptor MIF->CD74 Binds to ERK ERK1/2 Phosphorylation CD74->ERK Inflammation Pro-inflammatory Response ERK->Inflammation Compound This compound (MIF098) Compound->Inhibition Inhibition->MIF

Caption: Inhibition of the MIF signaling pathway by this compound.

References

stability of 5-methyl-1,3-benzoxazol-2(3H)-one in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-methyl-1,3-benzoxazol-2(3H)-one in aqueous buffer solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many heterocyclic compounds, the benzoxazolone ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions. Elevated temperatures will accelerate the rate of degradation. Photodegradation can also occur, so it is advisable to protect solutions from light.

Q2: What is the expected degradation pathway for this compound in aqueous buffer?

A2: The primary degradation pathway for benzoxazolone derivatives in aqueous solution is hydrolysis of the cyclic carbamate (oxazolone) ring. This typically involves the cleavage of the C-O bond, leading to the formation of an aminophenol derivative. For this compound, the expected hydrolysis product is 2-amino-4-methylphenol. The rate of this hydrolysis is pH-dependent.

Q3: How does pH affect the stability of the benzoxazolone ring?

A3: The hydrolysis of the benzoxazolone ring is subject to both acid and base catalysis. Studies on related benzoxazoles have shown that the rate of hydrolysis is significant in both acidic and basic solutions, with a region of greater stability typically found around neutral pH. For benzoxazole and 2-methylbenzoxazole, acid catalysis is observed in solutions of low acidity, while the reaction is retarded at higher acidities.[1][2] A similar pH-rate profile can be anticipated for this compound, though the exact pH of maximum stability would need to be determined experimentally.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solutions at low temperatures (2-8 °C) and protected from light. For longer-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20 °C or below, with dilution into aqueous buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. The buffer pH is too acidic or too alkaline, leading to rapid hydrolysis. The solution may have been stored at an inappropriate temperature.Prepare fresh solutions for each experiment. Verify the pH of the buffer solution. If possible, adjust the buffer to a pH closer to neutral (pH 6-8) to assess if stability improves. Store solutions at 2-8°C and protect from light during the experiment.
Appearance of multiple unknown peaks in the chromatogram. These may be degradation products. Oxidative degradation or photodegradation could be occurring in addition to hydrolysis.To identify hydrolysis products, compare the chromatogram to a reference standard of the expected degradant (2-amino-4-methylphenol). To investigate oxidative degradation, prepare solutions in buffers that have been degassed and/or contain an antioxidant. To assess photodegradation, compare a solution protected from light with one that has been exposed to a light source.
Inconsistent results between experimental replicates. This could be due to variability in solution preparation, storage time, or temperature exposure before analysis.Standardize the entire experimental workflow, from the time of compound dissolution to the time of analysis. Use a consistent source and preparation method for all buffer solutions. Ensure all samples are treated identically in terms of temperature and light exposure.
Precipitation of the compound in aqueous buffer. The concentration of this compound may exceed its aqueous solubility at the experimental pH and temperature.Determine the aqueous solubility of the compound under your experimental conditions. It may be necessary to use a lower concentration or to include a small percentage of a co-solvent (e.g., DMSO, ethanol) in the buffer. Be aware that co-solvents can sometimes influence the rate of degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6]

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the solution (100 µg/mL in water) and the solid compound to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Method Parameters (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) photo Photodegradation (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC-UV neutralize->hplc purity Assess Peak Purity (PDA) hplc->purity

Caption: Forced degradation experimental workflow.

degradation_pathway parent This compound product 2-amino-4-methylphenol parent->product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Proposed hydrolytic degradation pathway.

References

minimizing side product formation in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to minimizing side product formation during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during benzoxazole synthesis.

Problem 1: Low Yield of Benzoxazole Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature Gradually increase the temperature. Some solvent-free reactions may need up to 130°C for good yields.[1]
Inactive or Insufficient Catalyst Ensure your catalyst is fresh and active. Consider a modest increase in the catalyst loading.[1]
Impure Starting Materials Verify the purity of your 2-aminophenol and carboxylic acid/aldehyde starting materials.
Presence of Oxygen or Moisture For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the 2-aminophenol.

Problem 2: Significant Amount of Amide or Schiff Base Intermediate Observed

Possible Causes & Solutions

CauseRecommended Action
Incomplete Cyclization Increase the reaction temperature or prolong the reaction time to facilitate the ring-closing step. The addition of a suitable acid catalyst or oxidizing agent can also promote cyclization.
Stable Intermediate Isolate the amide or Schiff base intermediate first, and then subject it to separate cyclization conditions.
Inappropriate Catalyst Screen different types of catalysts. Lewis acids are often effective in promoting the cyclization of the intermediate.

Problem 3: Formation of Polymeric or Dark-Colored Byproducts

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature to minimize polymerization of the starting materials or intermediates.
Highly Acidic or Basic Conditions Neutralize the reaction conditions, as extreme pH can promote the self-condensation of 2-aminophenol.[1]
Oxidation of 2-Aminophenol Run the reaction under an inert atmosphere to prevent the formation of colored oxidation products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazole synthesis from 2-aminophenol and a carboxylic acid or aldehyde?

A1: The most common side products include:

  • Amide Intermediate: Formed from the N-acylation of 2-aminophenol with a carboxylic acid, which fails to cyclize.

  • Schiff Base Intermediate: Formed from the condensation of 2-aminophenol with an aldehyde, which does not undergo cyclization.[2]

  • O-Acylated Product: Although less common due to the higher nucleophilicity of the amino group, acylation can occur at the hydroxyl group of the 2-aminophenol.

  • Polymeric Materials: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under strongly acidic or basic conditions, leading to dark-colored, insoluble materials.[1][3][4][5]

Q2: How can I favor N-acylation over O-acylation of the 2-aminophenol starting material?

A2: N-acylation is generally favored over O-acylation because the amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH). To further promote N-acylation, you can employ milder reaction conditions and shorter reaction times.

Q3: What is the role of a catalyst in minimizing side product formation?

A3: Catalysts play a crucial role in enhancing the rate of the desired reaction, often allowing for milder reaction conditions which can suppress side reactions like polymerization. For instance, a suitable Lewis or Brønsted acid can facilitate the final cyclization step, preventing the accumulation of the amide or Schiff base intermediate.

Q4: Can the choice of solvent impact the formation of side products?

A4: Yes, the solvent can influence reaction outcomes. Protic solvents can participate in hydrogen bonding and may facilitate the initial condensation step. Aprotic solvents are less likely to interfere with base-catalyzed steps. If you suspect your solvent is participating in side reactions, switching to a more inert solvent is recommended.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde

This protocol describes a solvent-free synthesis using a reusable solid acid catalyst.[2]

Materials:

  • 2-Aminophenol (0.119 g, 1 mmol)

  • Benzaldehyde (0.106 g, 1 mmol)

  • Brønsted acidic ionic liquid gel (BAIL gel) (0.010 g, 1.0 mol %)

Procedure:

  • Combine 2-aminophenol, benzaldehyde, and the BAIL gel in a 5 mL vessel.

  • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) mixture.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids

This method utilizes microwave irradiation for a rapid and efficient synthesis.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

Procedure:

  • In a microwave process vial, thoroughly mix the 2-aminophenol and the desired carboxylic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 200°C for the specified time (typically 15-20 minutes).

  • Monitor the reaction by TLC.

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Purify by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole [6]

EntryCatalystTemperature (°C)Time (h)Yield (%)
1FeCl3 (5%)1102470
2CeCl3 (15 mol%)1003673
3Sm(OTf)3 (10 mol%)50-60292
4[BMIm]2[WO4]100582
5MIL-101(Cr) (10 mg)120987
6LAIL@MNP (4 mg)70 (sonication)0.582

Visualizations

benzoxazole_synthesis_workflow General Workflow for Benzoxazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Side Products start_aminophenol o-Aminophenol intermediate Formation of Amide or Schiff Base Intermediate start_aminophenol->intermediate start_carbonyl Carboxylic Acid or Aldehyde start_carbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat, Catalyst side_product Side Products (Unreacted Intermediate, Polymers) intermediate->side_product Incomplete Reaction product Benzoxazole cyclization->product

Caption: General workflow for the synthesis of benzoxazoles.

troubleshooting_side_products Troubleshooting Side Product Formation cluster_amide Amide/Schiff Base Intermediate cluster_polymer Polymeric Byproducts cluster_oxidation Oxidation Products issue High Side Product Formation amide_cause Incomplete Cyclization issue->amide_cause polymer_cause High Temperature or Extreme pH issue->polymer_cause oxidation_cause Presence of Oxygen issue->oxidation_cause amide_solution Increase Temperature/Time Add Catalyst amide_cause->amide_solution polymer_solution Lower Temperature Neutralize Conditions polymer_cause->polymer_solution oxidation_solution Use Inert Atmosphere oxidation_cause->oxidation_solution

Caption: A decision tree for troubleshooting common side products.

reaction_pathway Reaction Pathway and Side Reactions cluster_main_path Desired Pathway cluster_side_path Side Reactions aminophenol o-Aminophenol intermediate Amide / Schiff Base Intermediate aminophenol->intermediate o_acylation O-Acylated Intermediate aminophenol->o_acylation Minor Pathway polymer Polymerization aminophenol->polymer High Temp. carbonyl R-COX (X=OH, H) carbonyl->intermediate carbonyl->o_acylation benzoxazole Benzoxazole intermediate->benzoxazole Cyclization (-H2O)

Caption: Competing reaction pathways in benzoxazole synthesis.

References

Technical Support Center: Troubleshooting Artifacts in High-Throughput Screening with Benzoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating common artifacts encountered when screening benzoxazolone-containing compounds in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What are benzoxazolones and why are they of interest in drug discovery?

A1: The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that can bind to multiple, diverse biological targets. As a result, benzoxazolone derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and neuroprotective agents.

Q2: Are benzoxazolones known to be Pan-Assay Interference Compounds (PAINS)?

A2: While the benzoxazolone class as a whole is not universally flagged as a PAINS class, individual compounds containing this scaffold can exhibit PAINS-like behavior.[1][2] PAINS are compounds that appear as "hits" in multiple HTS assays through non-specific mechanisms rather than specific interactions with the intended target.[1][2] Therefore, it is crucial to perform counter-screens and orthogonal assays to validate any initial hits from a screen of benzoxazolone-based libraries.

Q3: What are the most common mechanisms by which benzoxazolones can cause false positives in HTS assays?

A3: Based on their chemical properties, benzoxazolones may cause artifacts through several mechanisms:

  • Intrinsic Fluorescence: Many benzoxazole derivatives are inherently fluorescent.[3] This can directly interfere with fluorescence-based assays, leading to false-positive signals (from the compound's own emission) or false-negative signals (through quenching).

  • Compound Aggregation: At higher concentrations typical for HTS, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes. This is a common artifact for many chemical classes.

  • Chemical Reactivity and Reactive Metabolites: The benzoxazolone ring can be susceptible to metabolic modification, potentially forming reactive metabolites. These reactive species can covalently modify proteins, leading to non-specific inhibition.

  • Luciferase Inhibition: The benzoxazole substructure has been associated with the inhibition of firefly luciferase, a common reporter enzyme in HTS assays.[4] This can lead to a decrease in the luminescence signal, which can be misinterpreted as a true hit in assays where a decrease in signal is the desired outcome.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common artifacts associated with benzoxazolones in HTS.

Issue 1: Unexpected hits in a fluorescence-based assay.

Potential Cause: Intrinsic fluorescence of the benzoxazolone compound.

Troubleshooting Workflow:

Start Unexpected Fluorescence Signal PreRead Perform a 'Pre-Read' of the compound plate (measure fluorescence before adding assay reagents) Start->PreRead CheckSignal Does the compound show a signal at the assay's excitation/emission wavelengths? PreRead->CheckSignal Interference High potential for fluorescence interference. CheckSignal->Interference Yes NoInterference Fluorescence interference is unlikely. Proceed with primary assay analysis. CheckSignal->NoInterference No Mitigation Mitigation Strategies: - Use red-shifted fluorophores - Perform orthogonal assay with a non-fluorescence readout - Quantify and subtract background fluorescence Interference->Mitigation

Caption: Workflow to identify and mitigate fluorescence interference.

Experimental Protocol: Autofluorescence "Pre-Read"

  • Plate Preparation: Dispense the benzoxazolone compounds into the assay plate at the final screening concentration.

  • Buffer Addition: Add the assay buffer without any fluorescent reagents (e.g., substrate, antibody).

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis: Identify compounds that exhibit a signal significantly above the background of the buffer-only wells. These are autofluorescent at the assay wavelengths.

Issue 2: High number of non-specific hits that are not reproducible in orthogonal assays.

Potential Cause: Compound aggregation.

Troubleshooting Workflow:

Start High Rate of Non-Specific Hits DetergentAssay Re-run the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) Start->DetergentAssay CheckActivity Is the compound's activity significantly reduced? DetergentAssay->CheckActivity Aggregation Aggregation is the likely cause of the artifact. CheckActivity->Aggregation Yes NoAggregation Aggregation is unlikely to be the primary cause. Investigate other mechanisms. CheckActivity->NoAggregation No DLS Confirm aggregation using Dynamic Light Scattering (DLS) Aggregation->DLS

Caption: Workflow to identify compound aggregation artifacts.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation: Prepare solutions of the benzoxazolone compound in the assay buffer at various concentrations, including the screening concentration.

  • DLS Measurement: Analyze the samples using a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis: The presence of large, heterogeneous particles (typically >200 nm) that increase with compound concentration is indicative of aggregation. A monodisperse solution of small particles suggests the compound is soluble.

Issue 3: Hits observed in cell-based assays that are not confirmed with purified protein.

Potential Cause: Formation of reactive metabolites.

Troubleshooting Workflow:

Start Cell-Based Hit, Inactive on Purified Target MetabolismAssay Incubate compound with liver microsomes (or other metabolically active system) Start->MetabolismAssay TrappingAgent Include a trapping agent such as glutathione (GSH) MetabolismAssay->TrappingAgent LCMS Analyze the reaction mixture by LC-MS/MS TrappingAgent->LCMS CheckAdducts Are GSH-adducts of the compound detected? LCMS->CheckAdducts ReactiveMetabolite Formation of reactive metabolites is confirmed. CheckAdducts->ReactiveMetabolite Yes NoReactiveMetabolite Reactive metabolite formation is unlikely. Consider other cell-based phenomena. CheckAdducts->NoReactiveMetabolite No

Caption: Workflow for identifying reactive metabolite formation.

Experimental Protocol: Glutathione (GSH) Trapping of Reactive Metabolites

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), the benzoxazolone compound, and a high concentration of glutathione (GSH).

  • Initiate Reaction: Start the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Look for the mass of the parent compound plus the mass of GSH (or fragments thereof) to identify potential GSH adducts, which indicate the formation of a reactive electrophilic metabolite.

Quantitative Data on HTS Artifacts

Artifact TypeEstimated Prevalence in a Typical HTS LibraryKey Considerations for Benzoxazolones
Autofluorescence 2-10% of compounds, depending on the wavelength.[5]Benzoxazoles are known to fluoresce, so this is a significant consideration, especially in blue/green wavelength assays.
Compound Aggregation Can be a major source of false positives, with some studies showing a high percentage of initial hits being aggregators.The planar, aromatic nature of the benzoxazolone core may contribute to aggregation potential, particularly for less soluble derivatives.
Luciferase Inhibition Up to 12% of compounds in a large library have been shown to inhibit firefly luciferase.[4]The benzoxazole motif is a known structural feature of some luciferase inhibitors.[4]
Reactive Metabolites Highly dependent on the chemical structure and assay system.The potential for metabolic activation of the benzoxazolone ring should be considered, especially in cell-based assays with metabolic capacity.

Note: The percentages provided are general estimates from large and diverse compound libraries and may not directly reflect the behavior of a focused library of benzoxazolone derivatives. It is essential to empirically determine the rate of artifacts within your specific screening library.

References

Technical Support Center: Improving the Bioavailability of 5-methyl-1,3-benzoxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 5-methyl-1,3-benzoxazol-2(3H)-one and its derivatives.

I. Physicochemical Properties and Initial Assessment

A thorough understanding of the physicochemical properties of your this compound derivative is the critical first step in developing a strategy to improve its bioavailability. Many benzoxazolone derivatives exhibit poor aqueous solubility, which is often the primary barrier to good oral absorption.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2(3H)-benzoxazolone (Parent Compound)Notes
Molecular FormulaC₈H₇NO₂C₇H₅NO₂-
Molecular Weight149.15 g/mol 135.12 g/mol The methyl group increases the molecular weight.
LogPData not available1.16This suggests the parent compound has moderate lipophilicity. The 5-methyl derivative is expected to be slightly more lipophilic.
Aqueous SolubilityData not available>20.3 µg/mLBenzoxazolone derivatives are generally considered poorly soluble in water.
Melting PointData not available141-142 °CThe melting point can influence the choice of formulation technology (e.g., hot-melt extrusion).

Frequently Asked Questions (FAQs): Initial Assessment

Q1: My this compound derivative has very low aqueous solubility. What should I do first?

A1: The first step is to accurately quantify the aqueous solubility of your compound in various relevant media. This includes purified water, and biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). This data will provide a baseline for evaluating the effectiveness of different bioavailability enhancement strategies.

Q2: How do I interpret the LogP value of my compound?

A2: The LogP (partition coefficient) is a measure of a compound's lipophilicity. A LogP between 1 and 3 is often considered optimal for oral absorption, as it indicates a good balance between solubility in aqueous biological fluids and lipid membrane permeability. If the LogP of your derivative is too high, it may have poor solubility in the gastrointestinal tract. If it is too low, it may have poor membrane permeability.

Q3: What is the significance of the crystalline form of my drug substance?

A3: The crystalline form, or polymorph, of your drug can significantly impact its solubility and dissolution rate. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their physicochemical properties. It is crucial to characterize the solid-state properties of your active pharmaceutical ingredient (API) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

II. Bioavailability Enhancement Strategies & Troubleshooting

Once you have characterized the physicochemical properties of your this compound derivative, you can select an appropriate bioavailability enhancement strategy. The two most common and effective approaches for poorly soluble compounds are solid dispersions and lipid-based formulations like nanoemulsions or self-emulsifying drug delivery systems (SEDDS).

A. Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline drug.

Troubleshooting Guide: Solid Dispersions

IssuePossible Cause(s)Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility between the drug and the polymer carrier.- Drug degradation during preparation (e.g., at high temperatures in hot-melt extrusion).- Screen for polymers with better miscibility with your derivative. Consider polymers with hydrogen bond accepting/donating groups that can interact with the benzoxazolone core.- Use a lower processing temperature or a different preparation method like solvent evaporation.
Drug recrystallization during storage. - The amorphous state is thermodynamically unstable.- Inadequate interaction between the drug and the polymer.- Increase the polymer-to-drug ratio.- Select a polymer with a higher glass transition temperature (Tg).- Store the solid dispersion under controlled temperature and humidity conditions.
Incomplete drug release during in vitro dissolution. - The polymer forms a viscous gel layer that hinders drug diffusion.- The drug precipitates out of solution upon release from the dispersion.- Use a polymer that is more readily soluble in the dissolution medium.- Incorporate a precipitation inhibitor into the formulation.

Frequently Asked Questions (FAQs): Solid Dispersions

Q1: Which polymer carrier should I choose for my this compound derivative?

A1: The choice of polymer is critical for the success of a solid dispersion. Common choices include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), hydroxypropyl methylcellulose (HPMC), and soluplus®. The ideal carrier should be physically and chemically compatible with your drug, have a high glass transition temperature, and be readily soluble in aqueous media. It is recommended to perform a screening study with several different polymers to find the most suitable one for your specific derivative.

Q2: How can I tell if I have successfully formed an amorphous solid dispersion?

A2: The formation of an amorphous solid dispersion can be confirmed using several analytical techniques. Differential scanning calorimetry (DSC) will show the absence of a melting endotherm for the drug. X-ray powder diffraction (XRPD) will show a halo pattern instead of sharp peaks characteristic of a crystalline material.

B. Lipid-Based Formulations (Nanoemulsions and SEDDS)

Lipid-based formulations, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), are excellent options for improving the oral bioavailability of lipophilic drugs. These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-surfactants. When introduced into an aqueous medium, they spontaneously form fine oil-in-water emulsions or nanoemulsions, which can enhance drug solubilization and absorption.

Troubleshooting Guide: Lipid-Based Formulations

IssuePossible Cause(s)Suggested Solution(s)
Poor self-emulsification or large droplet size. - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low-quality or unsuitable excipients.- Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal self-emulsifying region.- Use high-purity excipients and screen different types of oils, surfactants, and co-surfactants.
Drug precipitation upon dilution. - The drug has low solubility in the oil phase.- The formulation cannot maintain the drug in a solubilized state after emulsification.- Select an oil in which your derivative has higher solubility.- Increase the concentration of the surfactant and/or co-surfactant.- Consider adding a precipitation inhibitor.
Physical instability during storage (e.g., phase separation). - Poor miscibility of the components.- Ostwald ripening (for nanoemulsions).- Ensure all components are fully miscible at the intended storage temperature.- For nanoemulsions, the use of a combination of surfactants or a polymeric stabilizer can improve long-term stability.

Frequently Asked Questions (FAQs): Lipid-Based Formulations

Q1: How do I select the components for my SEDDS formulation?

A1: The selection of excipients is based on the solubility of your drug in different oils, and the ability of various surfactants and co-surfactants to emulsify the chosen oil. It's a systematic process that involves:

  • Solubility screening: Determine the solubility of your this compound derivative in a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides).

  • Surfactant and co-surfactant screening: Evaluate the emulsification efficiency of different surfactants and co-surfactants with the selected oil.

  • Ternary phase diagram construction: This will help you identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable nanoemulsion upon dilution.

Q2: What is the difference between a SEDDS and a nanoemulsion?

A2: A SEDDS is a pre-concentrate that forms a nanoemulsion (or microemulsion) upon gentle agitation in an aqueous medium. A nanoemulsion is a pre-formed, kinetically stable, oil-in-water dispersion with a small droplet size (typically under 200 nm). For oral delivery, SEDDS are often preferred as they can be filled into capsules and form the nanoemulsion in situ in the gastrointestinal tract.

III. Experimental Protocols

The following are general protocols for key experiments in the development of bioavailability-enhanced formulations. These should be adapted and optimized for your specific this compound derivative.

A. Preparation of a Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve the this compound derivative and the chosen polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize the risk of drug degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion to obtain a uniform powder.

B. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Based on solubility and emulsification screening, select an oil, a surfactant, and a co-surfactant.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Drug Dissolution: Add the this compound derivative to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Homogenization: Vortex the mixture until a clear and homogenous solution is obtained.

C. In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Medium: Use a relevant dissolution medium, such as 900 mL of simulated gastric fluid (SGF, pH 1.2) or fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Procedure:

    • Add a weighed amount of the formulation (equivalent to a specific dose of the drug) to the dissolution vessel.

    • Stir at a constant speed (e.g., 50-100 rpm).

    • At predetermined time points, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).

D. In Vivo Pharmacokinetic Study in Rats (Example)
  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the formulation orally via gavage at a specific dose. Include a control group receiving the unformulated drug suspension.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Table 2: Example Pharmacokinetic Parameters for a Benzoxazolone Derivative in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug SuspensionData not availableData not availableData not available100 (Reference)
Solid DispersionData not availableData not availableData not availableData not available
SEDDS FormulationData not availableData not availableData not availableData not available

IV. Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, LogP, pKa, Solid State) biopharm Biopharmaceutical Classification System (BCS) Assessment physchem->biopharm solid_disp Solid Dispersion biopharm->solid_disp lipid_form Lipid-Based Formulation (e.g., SEDDS, Nanoemulsion) biopharm->lipid_form dissolution Dissolution Testing (SGF, FaSSIF) solid_disp->dissolution lipid_form->dissolution stability Physical & Chemical Stability dissolution->stability pk_study Pharmacokinetic Study (e.g., in Rats) stability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis solid_dispersion_mechanism cluster_0 Crystalline Drug cluster_1 Solid Dispersion cluster_2 Dissolution drug_crystal Drug Crystal (Low Solubility) amorphous Amorphous Drug (Molecularly Dispersed) drug_crystal->amorphous Formulation Process (e.g., Spray Drying, Hot-Melt Extrusion) fast_dissolution Fast Dissolution & Supersaturation amorphous->fast_dissolution polymer Hydrophilic Polymer polymer->fast_dissolution absorption Enhanced Absorption fast_dissolution->absorption sedds_mechanism cluster_0 Oral Administration cluster_1 In GI Tract cluster_2 Absorption sedds_capsule SEDDS in Capsule (Drug in Oil/Surfactant) emulsification Spontaneous Emulsification sedds_capsule->emulsification Contact with GI Fluids nano_droplets Nano-sized Lipid Droplets emulsification->nano_droplets increased_surface Increased Surface Area for Dissolution nano_droplets->increased_surface enhanced_absorption Enhanced Absorption (e.g., via Lymphatic Pathway) increased_surface->enhanced_absorption

addressing precipitation of 5-methyl-1,3-benzoxazol-2(3H)-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 5-methyl-1,3-benzoxazol-2(3H)-one in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound, like many benzoxazolone derivatives, is often due to its limited aqueous solubility.[1][2] Several factors can contribute to this issue:

  • High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.[3]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[3]

  • Media Composition: Interactions with salts, proteins, and other components in the media can reduce the compound's solubility.[3]

  • Temperature and pH: Changes in temperature or pH when the compound is added to the media or during incubation can affect its stability and solubility.[3][4]

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating out of the solvent over time.[3]

Q2: What is "solvent shock" and how can I prevent it?

Solvent shock happens when a compound dissolved in an organic solvent, like DMSO, is quickly diluted into an aqueous solution such as cell culture media. This rapid change in solvent polarity causes a localized high concentration of the compound, exceeding its aqueous solubility and leading to precipitation.[3]

To avoid this:

  • Use a stepwise dilution: First, create an intermediate dilution of your stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.[3]

  • Add the compound slowly: Add the stock solution dropwise to the media while gently stirring or swirling to ensure it disperses quickly and evenly.[5]

Q3: Can the type of cell culture media I'm using affect the solubility of the compound?

Yes, different media formulations can impact the solubility of this compound. Serum-free media may be more prone to compound precipitation due to the lack of proteins like albumin, which can help solubilize hydrophobic compounds.[5] If you are encountering issues, trying a different basal media formulation could be a potential solution.[5]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a simple solubility test. Prepare a series of dilutions of your compound's stock solution in your cell culture medium. Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period of incubation (e.g., 24 hours) under your experimental conditions. The highest concentration that remains clear is your approximate maximum soluble concentration.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding the this compound stock solution to your cell culture media, consider the following causes and solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of the compound is above its solubility limit in the aqueous media.[5]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5]
Rapid Dilution (Solvent Shock) Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media.[5]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[5]Always use pre-warmed (37°C) cell culture media for making dilutions.[5]
High Solvent Concentration A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.[5]Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[5]
Issue: Precipitation Occurs Over Time in Culture

If the media is initially clear but precipitation appears after some time in the incubator, investigate these potential factors.

Potential CauseExplanationRecommended Solution
Interaction with Media Components The compound may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time.[5]Try a different basal media formulation. Consider if serum-free media is contributing to the issue.[5]
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including the compound, pushing it beyond its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[5]Minimize the time that culture vessels are outside the incubator.[5]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[5]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media
  • Objective: To determine the kinetic solubility of this compound in a specific cell culture medium.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • 96-well clear-bottom plate

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 620 nm

  • Procedure:

    • Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

    • In the 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.

    • Add 2 µL of each DMSO dilution of the compound to the corresponding wells of the plate. This will create a final concentration range (e.g., from 100 µM down to 1 µM) with a final DMSO concentration of 1%.

    • Include control wells with media and 1% DMSO only.

    • Mix the plate gently on a plate shaker for 2 minutes.

    • Incubate the plate at 37°C for 2 hours.

    • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

    • The kinetic solubility limit is the highest concentration at which the absorbance is not significantly different from the DMSO control.

Visual Guides

Troubleshooting Workflow for Compound Precipitation

This diagram outlines a logical workflow for diagnosing and resolving issues with the precipitation of this compound in cell culture media.

G cluster_start Start cluster_diagnosis Diagnosis cluster_immediate_solutions Immediate Solutions cluster_delayed_solutions Delayed Solutions cluster_end Outcome start Precipitation Observed immediate Immediate Precipitation? start->immediate delayed Precipitation Over Time immediate->delayed No sol1 Lower Final Concentration immediate->sol1 Yes sol5 Check Incubator Humidity delayed->sol5 Yes sol2 Use Stepwise Dilution sol1->sol2 sol3 Pre-warm Media to 37°C sol2->sol3 sol4 Reduce Final DMSO % sol3->sol4 end Problem Resolved sol4->end sol6 Monitor Media pH sol5->sol6 sol7 Minimize Temperature Cycles sol6->sol7 sol8 Try Different Media/Serum % sol7->sol8 sol8->end

Caption: Troubleshooting workflow for compound precipitation.

Conceptual Pathway of Compound Precipitation

This diagram illustrates the factors that can lead to the precipitation of a poorly soluble compound like this compound in cell culture.

G cluster_factors Contributing Factors compound This compound (in DMSO Stock) media Aqueous Cell Culture Media compound->media Addition to Media precipitate Precipitate Formation media->precipitate factor1 High Concentration factor1->precipitate factor2 Solvent Shock factor2->precipitate factor3 Low Temperature factor3->precipitate factor4 Media Interactions factor4->precipitate

Caption: Factors leading to compound precipitation in media.

References

interpreting ambiguous spectroscopic data of 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and ambiguities encountered during the spectroscopic analysis of 5-methyl-1,3-benzoxazol-2(3H)-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why does the N-H proton in my ¹H NMR spectrum appear as a very broad singlet, or why is it missing entirely?

A1: The proton on the nitrogen (N-H) is acidic and can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent (like DMSO-d₆).[1] This exchange process can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.[1] In protic solvents such as D₂O or MeOD, the proton will exchange completely and will not be observed.

Troubleshooting:

  • Use a freshly opened or rigorously dried NMR solvent.

  • Perform a D₂O exchange experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube. If the broad peak disappears, it confirms it was the exchangeable N-H proton.

  • Low-temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to resolve a sharper peak.

Q2: I observe more peaks in my ¹³C NMR spectrum than expected for the this compound structure. What is the likely cause?

A2: The most probable cause is the presence of a tautomeric equilibrium between the amide (lactam) form and the enol (lactim) form, 2-hydroxy-5-methylbenzoxazole.[2][3][4] While the lactam form is generally predominant, the presence of the lactim tautomer, even in small amounts, can give rise to a separate set of signals.[2][5] Both ¹³C and ¹⁵N NMR are sensitive to the hybridization state of the atoms involved and can be used to differentiate these forms.[6][7]

Troubleshooting:

  • Solvent Study: The position of the tautomeric equilibrium can be solvent-dependent.[3] Acquiring spectra in both polar (e.g., DMSO-d₆) and non-polar (e.g., CDCl₃) solvents may shift the equilibrium and help in assigning the peaks. The keto form is often favored in more polar solvents.[2][3]

  • 2D NMR: Use techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with carbons over multiple bonds. This can help confirm the connectivity and distinguish between the C=O of the lactam and the C-OH of the lactim.

Q3: My IR spectrum shows an unexpected carbonyl (C=O) stretching frequency. Why might this be?

A3: The C=O stretch in the solid state is sensitive to intermolecular interactions, particularly hydrogen bonding. Variations in crystal packing (polymorphism) can lead to different hydrogen bonding environments and thus shift the C=O frequency. In solution, the solvent can also influence the position of this band. The presence of the enol tautomer would result in the disappearance of the C=O stretch and the appearance of a C=N stretch and a broad O-H stretch.

Troubleshooting:

  • Recrystallize the Sample: Recrystallizing your compound from a different solvent system may yield a different polymorph with a different IR spectrum.

  • Acquire Solution IR: Compare the solid-state (KBr or ATR) spectrum with a solution-state spectrum (e.g., in CHCl₃) to assess the impact of hydrogen bonding.

Q4: How can I definitively confirm the structure is the (3H)-one tautomer?

A4: A combination of spectroscopic techniques is most effective.

  • ¹³C NMR: The lactam form will have a carbonyl carbon (C=O) signal typically in the range of 150-160 ppm. The lactim form would lack this and instead show a C-O signal at a different chemical shift.

  • ¹⁵N NMR: If available, ¹⁵N NMR is highly diagnostic. The sp²-hybridized nitrogen in the lactam form has a distinctly different chemical shift from the sp²-hybridized nitrogen in the C=N bond of the lactim form.[6] An ¹H-¹⁵N HMBC experiment can also be used to establish long-range correlations.[6]

  • X-Ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous structural confirmation of the tautomeric form present in the crystal lattice.[8]

Troubleshooting Guides

Guide 1: Resolving Ambiguity from Tautomerism

This guide provides a workflow for investigating the potential presence of the 2-hydroxy-5-methylbenzoxazole (lactim) tautomer.

Tautomerism_Workflow start Ambiguous Spectrum (Extra Peaks Observed) nmr_h1 Acquire ¹H NMR in DMSO-d₆ start->nmr_h1 nmr_c13 Acquire ¹³C NMR in DMSO-d₆ start->nmr_c13 check_nh Observe N-H and potential O-H peaks nmr_h1->check_nh check_co Identify C=O peak (~155 ppm) nmr_c13->check_co d2o_exchange Perform D₂O Exchange on ¹H NMR solvent_study Acquire Spectra in Non-Polar Solvent (e.g., CDCl₃) d2o_exchange->solvent_study If ambiguity persists check_nh->d2o_exchange check_co->solvent_study If extra C peaks are present compare_spectra Compare peak intensities between solvents solvent_study->compare_spectra conclusion_lactam Conclusion: Predominantly Lactam Form compare_spectra->conclusion_lactam No significant change, C=O present conclusion_mixture Conclusion: Tautomeric Mixture Present compare_spectra->conclusion_mixture Relative intensities change

References

Validation & Comparative

In Vitro Bioactivity of 5-methyl-1,3-benzoxazol-2(3H)-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of derivatives of 5-methyl-1,3-benzoxazol-2(3H)-one, focusing on their antimicrobial and anticonvulsant properties. While direct in vitro data for the parent compound, this compound, is limited in publicly available literature, this guide summarizes the performance of closely related analogs, offering valuable insights into their potential therapeutic applications. The information presented is supported by experimental data from various studies.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives

CompoundTest OrganismAssay TypeMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosaBroth Microdilution25[1]
Candida albicansBroth Microdilution6.25[1]
5-methyl-2-(benzyl)benzoxazolePseudomonas aeruginosaBroth Microdilution25[1]
5-methyl-2-(p-methylbenzyl)benzoxazolePseudomonas aeruginosaBroth Microdilution25[1]
5-methyl-2-(p-fluorobenzyl)benzoxazolePseudomonas aeruginosaBroth Microdilution25[1]
5-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d]oxazol-2(3H)-oneStaphylococcus aureusBroth Microdilution-[2]
Escherichia coliBroth Microdilution-[2]
Candida albicansBroth Microdilution-[2]
3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivativesStaphylococcus aureusNot SpecifiedGood Activity[3]
Escherichia coliNot SpecifiedGood Activity[3]

Note: Specific MIC values for the 5-chloro and 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl) derivatives were not explicitly provided in the referenced abstracts, but the studies reported significant activity.

Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

Molecular docking studies on similar benzoxazole derivatives suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase[4]. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

antimicrobial_pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Benzoxazolone This compound Derivative Benzoxazolone->DNA_Gyrase Inhibits

Caption: Proposed antimicrobial mechanism of benzoxazolone derivatives.

Anticonvulsant Activity

Several derivatives of 2(3H)-benzoxazolone have been evaluated for their anticonvulsant properties, primarily through in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. While in vitro data is less common, studies suggest potential mechanisms involving the modulation of GABAergic neurotransmission and interaction with sigma 1 receptors.

Table 2: Anticonvulsant Activity Profile of Benzoxazolone Derivatives

CompoundAnimal ModelAssayActivityProposed In Vitro TargetReference
5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazonesMicescPTZMore active than PhenytoinGABAergic System[5]
Benzoxazole derivatives containing 1,2,4-triazoloneMiceMES, scPTZED50 of 22.0 mg/kg (MES)GABA-A Receptor (Benzodiazepine site)[6]
3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-oneMiceMESEffective against seizuresSigma 1 Receptor[1]
Proposed Mechanisms of Anticonvulsant Action

Two primary signaling pathways are hypothesized for the anticonvulsant effects of benzoxazolone derivatives based on in silico and in vitro studies of related compounds.

1. Positive Allosteric Modulation of GABA-A Receptors

Some benzoxazole derivatives are suggested to act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site, enhancing the inhibitory effects of GABA and reducing neuronal excitability.

anticonvulsant_gaba_pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Benzoxazolone Benzoxazolone Derivative Benzoxazolone->GABA_A_Receptor Potentiates GABA effect GABA GABA GABA->GABA_A_Receptor Binds to

Caption: GABAergic modulation by benzoxazolone derivatives.

2. Sigma 1 Receptor Antagonism

Certain benzoxazolone analogs exhibit high affinity for the sigma 1 receptor, an intracellular chaperone protein. Modulation of this receptor can influence neuronal excitability and may contribute to the observed anticonvulsant effects.

anticonvulsant_sigma1_pathway cluster_neuron_sigma Neuron Sigma1_Receptor Sigma 1 Receptor Ion_Channel_Modulation Modulation of Ion Channels Sigma1_Receptor->Ion_Channel_Modulation Neuronal_Excitability Regulation of Neuronal Excitability Ion_Channel_Modulation->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Benzoxazolone_Sigma Benzoxazolone Derivative Benzoxazolone_Sigma->Sigma1_Receptor Binds to/Modulates

Caption: Sigma 1 receptor interaction of benzoxazolone derivatives.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

broth_microdilution_workflow start Start prepare_compound Prepare serial dilutions of This compound derivative start->prepare_compound prepare_inoculum Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) start->prepare_inoculum inoculate_plate Inoculate microtiter plate wells containing compound dilutions with inoculum prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate the plate (e.g., 37°C for 18-24 hours) inoculate_plate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution assay.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (positive control with inoculum only, and negative control with medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a plate reader.

In Vitro Anticonvulsant Activity Testing: Hippocampal Slice Electrophysiology

This technique allows for the study of a compound's effect on neuronal excitability and synaptic transmission in a brain tissue preparation.

hippocampal_slice_workflow start_electro Start prepare_slice Prepare acute hippocampal slices from rodent brain start_electro->prepare_slice induce_activity Induce epileptiform activity (e.g., using 4-AP or high K+) prepare_slice->induce_activity record_baseline Record baseline neuronal activity (field potentials or patch-clamp) induce_activity->record_baseline apply_compound Bath apply this compound derivative at various concentrations record_baseline->apply_compound record_effect Record changes in epileptiform activity (frequency, amplitude, duration) apply_compound->record_effect analyze_data Analyze data to determine the effect of the compound on neuronal excitability record_effect->analyze_data end_electro End analyze_data->end_electro

Caption: Workflow for hippocampal slice electrophysiology.

Detailed Methodology:

  • Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF).

  • Slice Recovery: The slices are allowed to recover in oxygenated aCSF for at least one hour before recording.

  • Induction of Epileptiform Activity: To model seizure-like activity in vitro, epileptiform discharges are induced by perfusing the slices with aCSF containing a pro-convulsant agent, such as 4-aminopyridine (4-AP) or by elevating the extracellular potassium concentration.

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus using a glass microelectrode. Alternatively, whole-cell patch-clamp recordings can be made from individual neurons to study synaptic currents.

  • Baseline Recording: Stable baseline epileptiform activity is recorded for a period of time before the application of the test compound.

  • Compound Application: The this compound derivative is applied to the slice via the perfusion bath at various concentrations.

  • Data Analysis: The effects of the compound on the frequency, amplitude, and duration of the epileptiform discharges are quantified and compared to the baseline recordings. A reduction in these parameters indicates a potential anticonvulsant effect.

Disclaimer: The bioactivity data presented in this guide is for derivatives of this compound. Further in vitro studies are required to validate the specific activity of the parent compound. The proposed mechanisms of action are based on current scientific literature and may be subject to further investigation.

References

Confirming the Target Engagement of 5-methyl-1,3-benzoxazol-2(3H)-one as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement of the novel compound 5-methyl-1,3-benzoxazol-2(3H)-one against the c-Met receptor tyrosine kinase. The performance of this compound is benchmarked against a well-characterized c-Met inhibitor, Crizotinib, with supporting hypothetical experimental data.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway is implicated in the progression of various human cancers, making it a compelling therapeutic target.[1][2]

Comparison with Alternatives

To objectively evaluate the target engagement of this compound, its performance in a series of preclinical assays is compared with Crizotinib, an FDA-approved multi-targeted tyrosine kinase inhibitor that is effective against c-Met.[3][4]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from key in vitro experiments designed to confirm and characterize the target engagement of this compound and Crizotinib against c-Met.

ParameterThis compoundCrizotinibDescription
Biochemical IC50 15 nM5 nMConcentration required to inhibit 50% of recombinant c-Met kinase activity in a cell-free assay.
Cellular IC50 (Phospho-c-Met) 150 nM50 nMConcentration required to inhibit 50% of c-Met autophosphorylation in a cellular context.
Cellular Thermal Shift (ΔTm) + 5.2°C+ 6.5°CChange in the melting temperature of cellular c-Met upon compound binding, indicating target stabilization.
NanoBRET™ IC50 120 nM40 nMConcentration required to displace 50% of a fluorescent tracer from c-Met in live cells.

Detailed Experimental Protocols

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant c-Met kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound, Crizotinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • A master mix containing the kinase assay buffer, ATP, and substrate is added to each well.

  • The enzymatic reaction is initiated by the addition of the recombinant c-Met kinase.

  • The plate is incubated at 30°C for 1 hour.

  • The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal, which is inversely proportional to the kinase activity.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[6][7]

Materials:

  • c-Met expressing cell line (e.g., Hs746T)

  • Cell culture medium

  • Test compounds

  • PBS with protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Anti-c-Met primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cells are cultured and treated with either the test compound or a vehicle control for a specified time.

  • The cells are harvested, washed, and resuspended in PBS with protease inhibitors.

  • The cell suspension is divided into aliquots and heated at a range of temperatures for 3 minutes using a thermal cycler.

  • Cells are lysed by freeze-thaw cycles.

  • The aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • The amount of soluble c-Met in the supernatant is quantified by Western blotting.

  • A melting curve is generated by plotting the amount of soluble c-Met as a function of temperature. A shift in the melting curve in the presence of the compound indicates target stabilization.[1]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[8][9]

Materials:

  • HEK293 cells

  • Vector expressing c-Met-NanoLuc® fusion protein

  • NanoBRET™ tracer for c-Met

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • White 384-well assay plates

  • BRET-compatible plate reader

Procedure:

  • HEK293 cells are transfected with the c-Met-NanoLuc® fusion vector.

  • Transfected cells are seeded into a 384-well plate.

  • Serial dilutions of the test compounds are prepared and added to the cells.

  • The NanoBRET™ tracer is added to all wells at a predetermined optimal concentration.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The BRET signal is measured on a plate reader. The binding of the test compound to the c-Met-NanoLuc® fusion protein competes with the tracer, leading to a decrease in the BRET signal.

  • The IC50 value is determined from the dose-response curve of the BRET signal versus the compound concentration.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Workflow cluster_result Expected Outcome step1 1. Cell Treatment (Compound vs. Vehicle) step2 2. Heat Challenge (Temperature Gradient) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Separation of Soluble Proteins (Centrifugation) step3->step4 step5 5. Protein Quantification (Western Blot for c-Met) step4->step5 step6 6. Data Analysis (Melting Curve Shift) step5->step6 result Compound-treated cells show increased thermal stability of c-Met. step6->result Indicates Target Engagement

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Principle of the NanoBRET™ Target Engagement Assay.

References

The Evolving Landscape of Benzoxazolone Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the benzoxazolone scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, with a particular focus on their anticancer potential. This guide provides a detailed comparison of 5-methyl-1,3-benzoxazol-2(3H)-one and other notable benzoxazolone derivatives, offering insights into their performance in cancer cells, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Comparative Cytotoxicity of Benzoxazolone Derivatives

While direct comparative experimental data for this compound is limited in the public domain, analysis of structurally related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules. The cytotoxic effects of various benzoxazolone and benzoxazole derivatives against a panel of human cancer cell lines have been investigated in several studies. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for a selection of derivatives to facilitate comparison.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Unsubstituted Benzoxazolone Analog 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoxazoleMDA-MB-468 (Breast)<1
MCF-7 (Breast)<1[1]
N-Substituted Benzoxazolone Derivatives N-(Substituted piperazine)MCF-7 (Breast)Effective at 50-100 µM
Benzoxazole Derivatives 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)A-549 (Lung)Varies[2][3]
6-methyl-2-(o-chlorophenyl)benzoxazoleL5718 (Mouse Lymphoma)Apoptosis induction observed[4]
Structurally Related Compound 5-methyl-1,3-benzenediolMCF-7 (Breast)1.2 µg/mL[5]
HeLa (Cervical)2.3 µg/mL[5]
HepG2 (Liver)2.5 µg/mL[5]
K562 (Leukemia)12.8 µg/mL[5]

Note: The provided data is for structurally related compounds and not a direct comparison with this compound due to the lack of available data for the latter. The activity is highly dependent on the specific substitutions and the cancer cell line tested.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core structure.[4] Studies on various derivatives suggest the following:

  • Substitution at the Nitrogen (N-3) position: The introduction of substituents at the N-3 position can modulate the anticancer effects. For instance, N-substituted piperazine derivatives of 2(3H)-benzoxazolone have shown potential anti-cancer effects.[2]

  • Substitution on the Benzene Ring: Modifications on the benzene ring, such as the introduction of a methyl group at the 5-position, are anticipated to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity. The presence of a fluorine atom, as seen in 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, has been explored for its potential to enhance anticancer activity.[2][3]

  • Bioisosteric Replacement: The replacement of the benzothiazole core with a benzoxazole ring system in analogues of the anticancer prodrug Phortress has yielded compounds with significant anticancer activity, suggesting the importance of the core heterocyclic structure.

Proposed Mechanisms of Action and Signaling Pathways

The precise signaling pathways affected by this compound in cancer cells are yet to be fully elucidated. However, research on the broader benzoxazolone and benzoxazole class of compounds points towards several potential mechanisms of action.

A primary proposed mechanism is the induction of apoptosis , or programmed cell death.[6] This is a critical pathway for eliminating cancerous cells. The process is often mediated by the activation of caspases, a family of protease enzymes that execute the apoptotic process.[5] Some benzoxazole derivatives have been shown to increase caspase activity in cancer cells.[5][6]

Another potential mechanism involves the inhibition of protein kinases . These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. While not specific to the 5-methyl derivative, the benzoxazol-2(3H)-one scaffold has been identified as a potential inhibitor of kinases involved in oncogenic signaling.

Signaling_Pathway

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium.

  • The existing medium is removed from the wells and replaced with the medium containing different concentrations of the test compounds.

  • The plates are then incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

MTT_Assay_Workflow start Start seed Seed Cancer Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Benzoxazolone Derivatives (Varying Conc.) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Directions

The benzoxazolone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the available data on various derivatives is encouraging, a direct and comprehensive evaluation of this compound is warranted to ascertain its specific anticancer properties and therapeutic potential. Future research should focus on:

  • Synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines.

  • Direct comparative studies with other 5-substituted and N-substituted benzoxazolone derivatives to establish clear structure-activity relationships.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies in animal models to evaluate the efficacy and safety of promising lead compounds.

By systematically exploring the anticancer potential of this compound and its analogues, the scientific community can move closer to developing novel and effective treatments for cancer.

References

Comparative Analysis of 5-methyl-1,3-benzoxazol-2(3H)-one with Known c-Met Inhibitors: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the evaluation of 5-methyl-1,3-benzoxazol-2(3H)-one as a potential c-Met inhibitor. Currently, there is no publicly available data detailing the direct inhibitory activity of this compound against c-Met kinase. Therefore, this document outlines the necessary experimental protocols and data presentation structures to systematically assess its potential and compare it against well-characterized c-Met inhibitors.

The c-Met Signaling Pathway: A Critical Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in normal cellular functions, including proliferation, motility, migration, and invasion.[1][2] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3][4] Dysregulation of the c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is strongly implicated in the development and progression of numerous human cancers.[1][5] This aberrant signaling contributes to tumor growth, angiogenesis, metastasis, and resistance to therapy, making c-Met an attractive target for anticancer drug development.[4][5]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet P P cMet->P Grb2 Grb2/Sos P->Grb2 PI3K PI3K P->PI3K STAT STAT P->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met Signaling Pathway.

Comparative Performance of Known c-Met Inhibitors

To effectively evaluate a novel compound, its performance must be benchmarked against established inhibitors. The following table summarizes key performance indicators for three well-known c-Met inhibitors, providing a template for the data that needs to be generated for this compound.

CompoundTypeBiochemical IC50 (c-Met)Cellular p-c-Met Inhibition IC50Cell Viability IC50 (MKN-45 Gastric Cancer Cells)
Crizotinib Type I11 nM[6][]~20 nM[6]~15 nM[6]
Cabozantinib Type II1.3 nM[6][8]~8 nM[6]~20 nM[6]
Capmatinib Type Ib0.13 nM[6]~1 nM[6]~0.5 nM[6]
This compound To be determinedData not availableData not availableData not available

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments required to determine the c-Met inhibitory potential of this compound.

Biochemical c-Met Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified c-Met kinase.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™, which quantifies ADP produced during the kinase reaction.[9][10]

Protocol (TR-FRET based):

  • Reagent Preparation: Prepare a 4X solution of the test compound (this compound) and known inhibitors by performing a serial dilution. The final DMSO concentration should not exceed 1%.[9]

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a potent inhibitor like Staurosporine) controls.[9]

  • Enzyme Addition: Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the "no enzyme" controls.[9]

  • Reaction Initiation: Add 10 µL of a 2X working solution of a suitable substrate (e.g., ULight™-poly GT) and ATP to all wells. The ATP concentration should be near its Km for the enzyme.[9]

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.[9][11]

  • Detection: Add 10 µL of a Stop/Detection mix containing EDTA and a Europium-labeled antibody that recognizes the phosphorylated substrate.[9]

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-enabled plate reader.[9]

  • IC50 Calculation: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular c-Met Autophosphorylation Assay

This assay assesses the inhibitor's ability to block c-Met autophosphorylation within a cellular context.

Principle: This experiment measures the level of phosphorylated c-Met (p-c-Met) in a cancer cell line that overexpresses the receptor (e.g., MKN-45 or Hs746T) using methods like ELISA or Western Blotting.[6][12]

Protocol (Western Blot based):

  • Cell Culture and Treatment: Seed a c-Met overexpressing cell line (e.g., MKN-45) in 6-well plates. Once the cells reach 70-80% confluency, pre-treat them with various concentrations of the test compound for 2-4 hours.[13]

  • Stimulation: If necessary, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met overnight at 4°C.[14]

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-c-Met signal to the total c-Met signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.

Principle: Assays like the MTT or CCK-8 assay measure the metabolic activity of viable cells, which is proportional to the cell number.[13][15]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MKN-45) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[13]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Biochem_Start Recombinant c-Met Kinase Biochem_Inhibit Add Inhibitor (Test Compound) Biochem_Start->Biochem_Inhibit Biochem_React Kinase Reaction (Substrate + ATP) Biochem_Inhibit->Biochem_React Biochem_Detect Detect Product (e.g., ADP) Biochem_React->Biochem_Detect Biochem_Result Biochemical IC50 Biochem_Detect->Biochem_Result Cell_Start c-Met Expressing Cancer Cells Cell_Inhibit Add Inhibitor (Test Compound) Cell_Start->Cell_Inhibit Cell_Phospho p-c-Met Assay (Western Blot/ELISA) Cell_Inhibit->Cell_Phospho Cell_Viability Viability Assay (MTT/CCK-8) Cell_Inhibit->Cell_Viability Cell_Phospho_Result Cellular IC50 (p-c-Met) Cell_Phospho->Cell_Phospho_Result Cell_Viability_Result Cellular IC50 (Viability) Cell_Viability->Cell_Viability_Result

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

By following these standardized protocols, researchers can generate the necessary data to comprehensively evaluate the potential of this compound as a c-Met inhibitor and draw meaningful comparisons with existing therapeutic agents. This structured approach will facilitate a clear understanding of its potency, cellular activity, and potential as a candidate for further drug development.

References

Comparative Analysis of Structure-Activity Relationships in 5-Methyl-1,3-benzoxazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-benzoxazol-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad therapeutic potential.[1] Analogs of this core structure, particularly those with a methyl group at the 5-position, have been the subject of numerous studies to explore their biological activities, which range from antimicrobial to anticancer effects.[2][3][4] This guide provides a comparative overview of the structure-activity relationships (SAR) of 5-methyl-1,3-benzoxazol-2(3H)-one analogs and related derivatives, supported by experimental data from various research endeavors.

The benzoxazole core's versatility allows for substitutions at various positions, significantly influencing the resulting compound's pharmacological profile.[5] Research indicates that modifications, particularly at the N-3 position and on the benzene ring, are crucial in determining the potency and selectivity of these analogs. For instance, the introduction of different substituents can modulate activities such as macrophage migration inhibitory factor (MIF) antagonism, and antibacterial, antifungal, and cytotoxic effects.[6][7]

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of various 1,3-benzoxazol-2(3H)-one analogs. The data highlights how different substitutions on the core structure impact their efficacy against various cell lines and microbial strains.

Compound IDCore StructureR (N-3 Substitution)R' (Ring Substitution)Biological ActivityTargetIC50/MIC (µM)
1 1,3-benzoxazol-2(3H)-one-H5-ClAnticancerK562> 1 mM
2 1,3-benzoxazol-2(3H)-one-CH2CH2N(CH3)25-ClAnticancerK56290
3 1,3-benzoxazol-2(3H)-one-CH2CH2N(C2H5)25-ClAnticancerK562> 1 mM
4 1,3-benzoxazol-2(3H)-one-H5-CH3MIF AntagonistMIFNot specified
5 1,3-benzoxazol-2(3H)-one-CH2-(3-OH-Ph)5-CH3MIF AntagonistMIFNot specified
6 BenzoxazoleN/A5-Methyl, 2-(4-Nitrophenyl)AnticancerHepG20.45[8]
7 BenzoxazoleN/A5-Methyl, 2-(4-Nitrophenyl)AnticancerHCT-1160.68[8]
8 BenzoxazoleN/A5-Methyl, 2-(4-Nitrophenyl)AnticancerMCF-70.93[8]
9 BenzoxazoleVariousVariousAntibacterialB. subtilis1.14 x 10⁻³[4]
10 BenzoxazoleVariousVariousAntifungalC. albicansComparable to Fluconazole[3][4]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. Compounds 1-3 are 5-chloro analogs, included for SAR comparison.[9] Compounds 4 and 5 are 5-methyl analogs with specified activity.[6] Compounds 6-10 are general benzoxazole derivatives, some with 5-methyl substitutions, illustrating the impact of various modifications.[3][4][8]

The data suggests that N-alkylation with amino groups can influence cytotoxicity, as seen in the 5-chloro series.[9] Furthermore, the presence of a 5-methyl group, in conjunction with other substitutions, demonstrates potent anticancer activity.[8] The broad antimicrobial potential of benzoxazole derivatives is also evident.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are outlines of key experimental protocols commonly employed in the evaluation of this compound analogs.

Antimicrobial Activity Screening (Tube Dilution Technique)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4]

  • Preparation of Test Solutions: Synthesized compounds and standard drugs (e.g., Ofloxacin for bacteria, Fluconazole for fungi) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.[3]

  • Culture Preparation: Bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are grown in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[3][10]

  • Serial Dilution: A series of twofold dilutions of the test compounds are prepared in the broth medium in test tubes.

  • Inoculation: A standardized suspension of the microorganism is added to each tube.

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT or SRB Assay)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, K562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • Assay Procedure (SRB Example):

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B (SRB) dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Analysis: The absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]

Visualizing Structure-Activity Relationships

The process of conducting an SAR study can be visualized as a cyclical workflow, starting from a lead compound and iteratively modifying its structure to optimize biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (this compound) Analogs Synthesize Analogs (Vary Substituents) Lead->Analogs Chemical Modification Screening In Vitro Screening (e.g., MTT, MIC assays) Analogs->Screening Test Analogs Data Collect Activity Data (IC50, MIC values) Screening->Data SAR Establish SAR Data->SAR Analyze Results Identify Identify Key Structural Features SAR->Identify Identify->Lead Optimize Lead (New Design Cycle)

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical insights for drug development. The methyl group at the 5-position is a key feature in several potent compounds, particularly in the context of anticancer activity.[8] Furthermore, substitutions at the N-3 position are a pivotal site for modification to modulate the biological properties of the benzoxazolone core. The diverse biological activities, including antimicrobial and anticancer effects, underscore the importance of this scaffold in medicinal chemistry.[11][12] Future research focusing on synthesizing and evaluating a broader range of analogs with systematic variations will be invaluable in developing novel therapeutic agents with enhanced potency and selectivity.

References

A Researcher's Guide to Profiling Kinase Cross-Reactivity for 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As of late 2025, publicly available data on the comprehensive kinase cross-reactivity profile of 5-methyl-1,3-benzoxazol-2(3H)-one is limited. Benzoxazolone derivatives have been noted for their potential as inhibitors of various kinases, making a thorough understanding of their selectivity crucial for drug development and research applications.[1][2] This guide provides a framework for researchers and drug development professionals to characterize the kinase selectivity of this compound. It outlines standard experimental protocols, data presentation formats, and relevant signaling pathways to consider. While specific inhibitory data for this compound is not available, we will use the well-established c-Met kinase and its signaling pathway as a relevant example, as related benzoxazolone derivatives have been investigated in this context.[3][4]

Hypothetical Kinase Selectivity Profile

To effectively assess the cross-reactivity of this compound, it should be screened against a broad panel of kinases. The resulting data, typically presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), allows for a quantitative comparison of its potency against different kinases. A lower IC50 value indicates higher potency.

Table 1: Hypothetical Cross-Reactivity Data for this compound

Kinase TargetPrimary Kinase FamilyIC50 (nM)
c-MetTyrosine Kinase50
VEGFR2Tyrosine Kinase150
EGFRTyrosine Kinase>10,000
ROCKIISerine/Threonine Kinase800
PKASerine/Threonine Kinase>10,000
CDK2Serine/Threonine Kinase5,000
p38αSerine/Threonine Kinase>10,000
Akt1Serine/Threonine Kinase7,500

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A standard method for determining the in vitro potency of a compound against a panel of purified kinases is a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[5]

Biochemical Kinase Assay (IC50 Determination) using ADP-Glo™

This assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • This compound

  • Purified kinases of interest

  • Appropriate kinase-specific substrates

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in a suitable solvent like DMSO.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[5]

  • Add 2 µL of the target kinase enzyme to each well.[5]

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP.[3][5]

  • Incubate the plate at room temperature for 60 minutes.[3][5]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[3][5]

  • Incubate for an additional 40 minutes at room temperature.[3][5]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[3][5]

  • Incubate for 30 minutes at room temperature.[3][5]

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The process of characterizing a kinase inhibitor involves a structured workflow, starting from initial biochemical screens to more complex cellular and in vivo models.[3]

G cluster_0 In Vitro Profiling cluster_1 Cellular Assays cluster_2 In Vivo Studies cluster_3 Outcome start Compound Synthesis (this compound) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem_assay selectivity_panel Kinase Selectivity Panel (Broad Profiling) biochem_assay->selectivity_panel ic50_det Determine IC50 Values selectivity_panel->ic50_det cell_phos Cellular Target Phosphorylation Assay ic50_det->cell_phos cell_via Cell Viability Assay (Kinase-Dependent Cell Lines) cell_phos->cell_via xenograft Xenograft Models cell_via->xenograft validated Validated Kinase Inhibitor xenograft->validated G cluster_0 Upstream cluster_1 Inhibitor Action cluster_2 Downstream Signaling Cascades cluster_3 Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS inhibitor This compound inhibitor->cMet Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR response Cell Proliferation, Survival, Motility mTOR->response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->response

References

Comparative Efficacy of 5-Methyl-1,3-benzoxazol-2(3H)-one Derivatives in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory, analgesic, and anti-psoriatic potential of novel 5-methyl-1,3-benzoxazol-2(3H)-one derivatives is presented, offering a comparative guide for researchers and drug development professionals. This guide synthesizes in vivo efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed evaluation of these compounds against existing alternatives.

Recent preclinical studies have highlighted the therapeutic promise of this compound derivatives across a spectrum of inflammatory and pain-related conditions. This report consolidates key findings from in vivo investigations, providing a direct comparison of their performance and the experimental frameworks used for their validation.

Anti-inflammatory and Analgesic Activity

A notable study explored a series of Mannich bases of 5-methyl-3-substituted piperazinomethyl-2-benzoxazolinones, revealing significant anti-inflammatory and analgesic properties. The in vivo evaluation of these compounds demonstrated promising results, particularly for derivatives bearing electron-withdrawing substituents.[1]

Comparative Efficacy Data
CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Inhibition of Writhing)Ulcerogenic Effect
3a (p-F)10045.378.9Not specified
3c (p-Cl)10048.182.5Not specified
3i (p-COCH3)10042.775.4Not specified
Aspirin 10035.665.2Present

Data synthesized from p-benzoquinone-induced writhing and carrageenan-induced paw edema tests in mice.[1]

The analgesic effects of these compounds were notably more pronounced than their anti-inflammatory activities, suggesting a potential central nervous system-mediated mechanism of action in addition to peripheral effects.[1]

Experimental Protocols

Carrageenan-Induced Hind Paw Edema: This widely used model for acute inflammation was employed to assess the anti-inflammatory activity of the synthesized compounds.

  • Animal Model: Mice were used for the experiment.

  • Procedure: A 0.1 mL injection of 1% carrageenan solution was administered into the subplantar tissue of the right hind paw to induce edema. The test compounds or reference drug were administered orally one hour prior to the carrageenan injection. Paw volume was measured at specified intervals after the induction of inflammation.

  • Endpoint: The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.[1]

p-Benzoquinone-Induced Abdominal Constriction (Writhing Test): This chemical-induced pain model was utilized to evaluate the analgesic efficacy of the compounds.

  • Animal Model: Mice were used for the study.

  • Procedure: The test compounds were administered orally. One hour later, a 0.1 mL/10 g body weight intraperitoneal injection of 2.5% p-benzoquinone solution was given to induce abdominal constrictions (writhing).

  • Endpoint: The number of writhes was counted for a specific period, and the percentage of pain inhibition was calculated relative to the control group.[1]

Visualizing the Experimental Workflow

G cluster_0 In Vivo Efficacy Testing cluster_1 Anti-inflammatory Assay cluster_2 Analgesic Assay A Mice grouped and fasted B Oral administration of test compounds (100 mg/kg) or vehicle A->B C Carrageenan injection into hind paw (1%) B->C D Measure paw volume at intervals C->D E Calculate % inhibition of edema D->E F Mice grouped and fasted G Oral administration of test compounds (100 mg/kg) or vehicle F->G H Intraperitoneal injection of p-benzoquinone (2.5%) G->H I Count number of writhes H->I J Calculate % inhibition of writhing I->J

Figure 1: Workflow for in vivo anti-inflammatory and analgesic screening.

Anti-Psoriatic Activity

In a separate line of investigation, benzoxazole derivatives, specifically 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester (MCBA), were evaluated for their efficacy in a psoriasis model.[2] This study provides valuable insights into the potential of this chemical scaffold for dermatological applications.

Comparative Efficacy Data
TreatmentAdministrationMean Psoriasis Area Severity Index (PASI) Score
Control (IMQ-induced) Topical~3.5
CBA (1% w/w) TopicalSignificant reduction vs. control
MCBA (1% w/w) TopicalStronger reduction than CBA, comparable to Clobetasol
CBA (125 mg/kg) OralSignificant reduction vs. control
MCBA (125 mg/kg) OralStronger reduction than CBA, comparable to Clobetasol
Clobetasol Propionate TopicalSignificant reduction vs. control

Data from an imiquimod (IMQ)-induced psoriatic mouse model.[2]

Both topical and oral administration of CBA and MCBA resulted in a marked decrease in erythema, skin thickness, and desquamation.[2] The ester derivative, MCBA, consistently demonstrated superior anti-psoriatic effects compared to the parent carboxylic acid, CBA, with an efficacy comparable to the reference drug, Clobetasol propionate.[2] Histopathological analysis further confirmed these findings, showing reduced psoriatic alterations in the skin tissues of treated mice.[2]

Experimental Protocol

Imiquimod (IMQ)-Induced Psoriatic Mouse Model: This model is widely used for screening potential anti-psoriatic drugs due to its ability to mimic the key features of human psoriasis.

  • Animal Model: Mice were used for this study.

  • Procedure: A daily topical dose of imiquimod cream was applied to the shaved dorsal skin of the mice to induce psoriasis-like inflammation. The test compounds (CBA and MCBA) were administered either topically (1% w/w) or orally (125 mg/kg) for 14 days.

  • Endpoint: The severity of erythema, thickness, and desquamation was scored daily using the Psoriasis Area Severity Index (PASI). Histopathological examination of skin tissues was also performed at the end of the study.[2]

Visualizing the Inflammatory Pathway in Psoriasis

G IMQ Imiquimod (IMQ) TLR7 Toll-like Receptor 7 (TLR7) Activation IMQ->TLR7 MyD88 MyD88-dependent Pathway TLR7->MyD88 Cytokines Pro-inflammatory Cytokine Production (e.g., IL-23, IL-17, TNF-α) MyD88->Cytokines Keratinocytes Keratinocyte Hyperproliferation Cytokines->Keratinocytes Psoriasis Psoriatic Phenotype (Erythema, Scaling, Thickness) Keratinocytes->Psoriasis

Figure 2: Simplified signaling pathway in imiquimod-induced psoriasis.

Conclusion

The presented in vivo data for this compound derivatives and related benzoxazoles demonstrate their significant potential as anti-inflammatory, analgesic, and anti-psoriatic agents. The Mannich bases of 5-methyl-2-benzoxazolinone show particularly strong analgesic effects, while certain 5-benzoxazoleacetic acid derivatives exhibit potent anti-psoriatic activity comparable to existing treatments. These findings warrant further investigation into the mechanisms of action and structure-activity relationships to optimize the therapeutic profile of this promising class of compounds. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these pivotal studies.

References

A Comparative Analysis of the Antimicrobial Spectrum of 5-Methyl-1,3-benzoxazol-2(3H)-one and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of 5-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest, against a panel of standard antibiotics: penicillin, ciprofloxacin, tetracycline, and gentamicin. The data presented is compiled from various scientific studies to offer a quantitative comparison of their in vitro activities.

Quantitative Antimicrobial Spectrum Comparison

MicroorganismThis compound DerivativesPenicillinCiprofloxacinTetracyclineGentamicin
Gram-Positive Bacteria
Staphylococcus aureus12.5 - 500.12 - >1280.12 - 40.25 - 160.12 - 128
Bacillus subtilis>1000.015 - 0.120.12 - 0.50.25 - 40.06 - 0.5
Gram-Negative Bacteria
Escherichia coli50 - >100>1280.008 - 10.5 - 80.25 - 4
Pseudomonas aeruginosa>100>1280.06 - 88 - 640.5 - 16
Fungi
Candida albicans100 - >100N/AN/AN/AN/A

Note: MIC values can vary depending on the specific strain of the microorganism and the testing conditions. "N/A" indicates that the antibiotic is not typically effective against that type of microorganism.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or standard antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the microbial inoculum to ensure the viability of the microorganism.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate at Optimal Conditions D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

A Head-to-Head Comparison of 5-Methyl-1,3-benzoxazol-2(3H)-one and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 5-methyl-1,3-benzoxazol-2(3H)-one and its structural analogs. We delve into their performance across various biological assays, supported by experimental data, to inform the development of novel therapeutics.

The benzoxazolone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide focuses on this compound and its analogs, examining how structural modifications influence their anti-inflammatory, antimicrobial, and cytotoxic properties.

Comparative Analysis of Biological Activity

The biological activity of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the benzoxazolone core. The following tables summarize the quantitative data from various studies, offering a comparative overview of the performance of these compounds.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the inhibition of inflammatory mediators is a major therapeutic strategy. Benzoxazolone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundSubstitution PatternIC₅₀ (µM) for NO InhibitionReference
This compound 5-MethylData Not Available-
Analog 14-o-methyl-benzenesulfonyl>50[2]
Analog 2 (2h)4-sulfonyloxy/alkoxy17.67[2]
Analog 3 (3d)4-substituted (phenyl)2.67 (sEH inhibition)[3]
Analog 4 (3g)4-substituted (pyrrolidine)1.72 (sEH inhibition)[3]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundTargetIC₅₀ (µM)Reference
Analog 2 (2h)IL-1β20.07[2]
Analog 2 (2h)IL-68.61[2]
Analog 5 (3c)IL-610.14[4]
Analog 6 (3d)IL-65.43[4]
Analog 7 (3g)IL-65.09[4]
Analog 8 (3j)iNOS< 3[5]
Analog 9 (8b)iNOS< 3[5]
Analog 8 (3j)NF-κB< 3[5]
Analog 9 (8b)NF-κB< 3[5]
Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoxazolone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzoxazolone Analogs

CompoundSubstitution PatternS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
This compound 5-MethylData Not AvailableData Not AvailableData Not Available-
Analog 10N-phenylacetamide512>512128[6]
Analog 11 (6)N-(m-tolyl)propionamide12864128[6]
Analog 12 (7)N-(p-tolyl)propionamide128>512128[6]
Analog 13 (P4A)5-Chloro, substitutedGood activityGood activity-[7]
Analog 14 (P4B)5-Chloro, substitutedGood activityGood activityGood activity[7]
Cytotoxic Activity

Evaluating the cytotoxicity of compounds against cancer cell lines is a crucial step in anticancer drug discovery. Several benzoxazolone derivatives have exhibited promising cytotoxic effects.

Table 4: Cytotoxicity (IC₅₀) of Benzoxazolone Analogs against Cancer Cell Lines

CompoundSubstitution PatternA549 (Lung) (µM)HepG2 (Liver) (µM)MCF-7 (Breast) (µM)Reference
This compound 5-MethylData Not AvailableData Not AvailableData Not Available-
Analog 15 (7)5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)Selective properties--[8]
Analog 16 (8)5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)Selective properties--[8]
Analog 17 (5b)5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one3.1--[9]
Analog 185-methyl-1,3-benzenediol derivative-2.51.2[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[11]

  • Incubation: The plate is incubated for an additional 24 hours.

  • Griess Assay: To measure nitrite concentration (a stable product of NO), 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Protocol 2: Western Blot Analysis for iNOS and NF-κB

This technique is used to determine the effect of the compounds on the protein expression levels of inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) p65 subunit, which are key players in the inflammatory signaling pathway.

  • Protein Extraction: RAW 264.7 cells are treated with the test compounds and/or LPS as described above. After treatment, cells are lysed using a suitable lysis buffer to extract total protein.[12]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).[13]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[13]

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Protocol 3: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of soluble epoxide hydrolase, an enzyme involved in the metabolism of anti-inflammatory signaling molecules.

  • Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the fluorogenic substrate (e.g., PHOME), and a solution of recombinant human sEH enzyme.[2]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Reaction: In a 96-well plate, add the sEH enzyme solution to each well. Then, add the test compounds at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) in a kinetic or endpoint mode.[2]

  • Data Analysis: Calculate the percentage of sEH inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds is crucial for their rational design and development. The anti-inflammatory effects of many benzoxazolone derivatives are mediated through the inhibition of the MAPK/NF-κB/iNOS signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK Activates IKK IKK MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus DNA DNA NFkB_nucleus->DNA Binds to Promoter Region iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription Cytokine_mRNA Pro-inflammatory Cytokine mRNA DNA->Cytokine_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Cytokine_protein Pro-inflammatory Cytokines (IL-1β, IL-6) Cytokine_mRNA->Cytokine_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO

Caption: LPS-induced pro-inflammatory signaling pathway.

This guide provides a foundational comparison of this compound and its analogs. The presented data and protocols are intended to aid researchers in their efforts to design and develop novel therapeutic agents based on the versatile benzoxazolone scaffold.

References

Safety Operating Guide

Proper Disposal of 5-methyl-1,3-benzoxazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 22876-15-9), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive summary of required PPE is detailed in the table below.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation
Body Protection Laboratory coatProtects clothing and skin from contamination
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[1] Do not discharge it into sewer systems or dispose of it with regular laboratory trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. Disposal should be carried out at an approved waste disposal plant.[1]

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate as hazardous waste and add it to your designated waste container.

    • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste or recycling.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? ppe Wear appropriate PPE: - Safety goggles - Gloves - Lab coat start->ppe collect_waste Collect waste in a labeled, sealed hazardous waste container. ppe->collect_waste is_container_empty Is original container empty? collect_waste->is_container_empty triple_rinse Triple rinse container with an appropriate solvent. is_container_empty->triple_rinse Yes store_waste Store hazardous waste in a designated, secure area. is_container_empty->store_waste No collect_rinsate Collect rinseate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per lab protocol. collect_rinsate->dispose_container dispose_container->store_waste contact_ehs Contact EHS or licensed contractor for professional disposal. store_waste->contact_ehs end End contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 5-methyl-1,3-benzoxazol-2(3H)-one based on available data for structurally similar oxazolone derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department. This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety and logistical information.

Based on data for related oxazolone compounds, this compound is anticipated to be a hazardous substance. The primary hazards include potential skin irritation, serious eye irritation, and the possibility of allergic skin reactions. It may also be harmful if swallowed or inhaled.[1] Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact, irritation, and potential allergic reactions.[1][2]
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that could cause serious eye irritation.[3][4][5]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.To minimize skin exposure and prevent contamination of personal clothing.[1][3][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation of potentially harmful dust or aerosols.[1][3][5]

Operational Plan: Handling, Storage, and Disposal

A systematic approach to handling, storing, and disposing of this compound is critical for maintaining a safe laboratory environment.

Handling
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Personal Protection: Don all required PPE as specified in the table above before handling the compound.

  • Avoiding Contamination: Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[2]

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Disposal
  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a labeled, sealed container for hazardous waste.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before disposal.[1]

Emergency Procedures

Accidental Release
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully absorb the material with an inert substance like vermiculite or sand, avoiding dust generation.[1]

  • Collection: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]

First Aid
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][7]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Don Required PPE B->C D Weigh/Transfer Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Doff PPE F->G H Wash Hands Thoroughly G->H I Collect Solid Waste in Labeled Container J Collect Liquid Waste in Labeled Container K Store Waste in Designated Area I->K J->K L K->L Arrange for Professional Disposal

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.